Product packaging for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde(Cat. No.:CAS No. 179056-04-3)

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Cat. No.: B068419
CAS No.: 179056-04-3
M. Wt: 173.17 g/mol
InChI Key: CTYWOTWHICQOMA-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is a high-value chemical building block specifically designed for advanced research applications, particularly in medicinal chemistry and materials science. Its structure integrates two critical functional groups: an aldehyde moiety and a 1,2,3-triazole ring. The aldehyde group serves as a highly versatile electrophilic handle, readily undergoing condensation reactions with amines to form imines or hydrazones, and participating in nucleophilic addition reactions. This makes it an ideal precursor for synthesizing a wide array of derivatives, including Schiff bases and heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B068419 4-(2H-1,2,3-triazol-2-yl)benzaldehyde CAS No. 179056-04-3

Properties

IUPAC Name

4-(triazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWOTWHICQOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444964
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-04-3
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde group attached to a 1,2,3-triazole ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides a technical overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific fields. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Appearance Solid
Melting Point 80-82 °C
Boiling Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and ethyl acetate.
pKa Not reported
logP Not reported

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The following sections detail the experimental procedures.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-formylphenylboronic acid with 1,2,3-triazole.

Materials:

  • 4-formylphenylboronic acid

  • 1,2,3-triazole

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-formylphenylboronic acid (1.2 equivalents), 1,2,3-triazole (1.0 equivalent), copper(II) acetate (0.1 equivalents), and pyridine (2.0 equivalents) is prepared in dichloromethane.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction, the mixture is washed with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent such as CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The molecular weight of the compound is determined by mass spectrometry, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-formylphenylboronic acid 1,2,3-triazole Reagents reaction Reaction: Cu(OAc)₂, Pyridine, CH₂Cl₂ Stir at RT for 24h start->reaction workup Aqueous Workup: Wash with Water reaction->workup dry Drying: Dry organic layer with MgSO₄ workup->dry evap Evaporation: Remove solvent under reduced pressure dry->evap purify Purification: Silica Gel Column Chromatography evap->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

G cluster_characterization Characterization Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI or GC-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir data Data Analysis and Structure Confirmation nmr->data ms->data ir->data

Caption: Characterization workflow for the synthesized compound.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the aldehyde group allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The triazole moiety is a well-known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in drug design.

Future research may focus on exploring the biological activities of derivatives of this compound, such as their potential as enzyme inhibitors or receptor ligands. Additionally, the incorporation of this molecule into polymeric structures or metal-organic frameworks could lead to the development of new materials with interesting optical or electronic properties.

Conclusion

This technical guide has summarized the available information on the physicochemical properties of this compound. The provided experimental protocols for its synthesis and characterization offer a practical guide for researchers working with this compound. The versatility of its chemical structure suggests that it will continue to be a valuable building block in the development of new drugs and materials. Further studies are warranted to fully elucidate its properties and expand its range of applications.

Spectroscopic and Synthetic Insights into 4-(2H-1,2,3-triazol-2-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthetic methodologies, and structural characteristics of the bifunctional molecule, 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the unique combination of a reactive aldehyde group and the stable, biologically relevant 2H-1,2,3-triazole moiety.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0sAldehydic proton (-CHO)
~8.2-8.0dAromatic protons (ortho to -CHO)
~8.0-7.8dAromatic protons (ortho to triazole)
~7.9sTriazole protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~191Aldehydic carbon (-CHO)
~140Aromatic carbon attached to triazole
~137Aromatic carbon attached to -CHO
~135Triazole carbons
~130Aromatic carbons (ortho to -CHO)
~121Aromatic carbons (ortho to triazole)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3140C-H stretching (triazole ring)
~2820, ~2720C-H stretching (aldehyde)
~1700C=O stretching (aldehyde)
~1600C=C stretching (aromatic ring)
~1300C-N stretching (triazole ring)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
~173[M]⁺ (Molecular ion)
~145[M - N₂]⁺
~116[M - N₂ - CHO]⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not explicitly documented in a single source, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2,4-disubstituted-2H-1,2,3-triazoles.

Proposed Synthetic Pathway:

A potential and regioselective synthesis could involve the coupling of a suitable 4-formylphenyl precursor with a 2H-1,2,3-triazole synthon. One such approach is the copper-catalyzed cross-coupling reaction between 4-formylphenylboronic acid and a protected 2H-1,2,3-triazole, followed by deprotection.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-formylphenylboronic_acid 4-Formylphenylboronic Acid coupling_reaction Cross-Coupling Reaction 4-formylphenylboronic_acid->coupling_reaction protected_triazole Protected 2H-1,2,3-Triazole protected_triazole->coupling_reaction catalyst Cu Catalyst catalyst->coupling_reaction base Base base->coupling_reaction solvent Solvent solvent->coupling_reaction protected_product Protected this compound coupling_reaction->protected_product deprotection Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Proposed synthetic workflow for this compound.

General Experimental Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the logical correlation of data from different spectroscopic techniques.

G NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Provides carbon-hydrogen framework and connectivity IR IR IR->Structure Identifies functional groups (-CHO, C=N, C=C) MS MS MS->Structure Confirms molecular weight and fragmentation

Interplay of spectroscopic techniques for structural confirmation.

The aldehyde proton's characteristic downfield shift in the ¹H NMR spectrum, coupled with the strong carbonyl stretch in the IR spectrum, would confirm the presence of the benzaldehyde moiety. The unique singlet for the triazole protons in the ¹H NMR and the corresponding carbon signals in the ¹³C NMR would verify the 2H-1,2,3-triazole ring. Finally, the molecular ion peak in the mass spectrum would confirm the overall molecular formula.

This guide provides a foundational understanding of the key spectroscopic and synthetic aspects of this compound. Further experimental work is necessary to obtain and confirm the precise spectroscopic data for this promising compound.

An In-depth Technical Guide on the Solubility and Stability of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. Due to the limited publicly available data for this specific isomer, this document focuses on established protocols and data for structurally related triazole and benzaldehyde derivatives to offer a predictive framework for its physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This compound is an organic molecule featuring a benzaldehyde group attached to a 2H-1,2,3-triazole ring.[1] The triazole moiety contributes to its chemical characteristics and potential biological activity.[1] It is generally described as a solid or crystalline substance that is soluble in organic solvents.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇N₃O[1]
Molecular Weight 173.17 g/mol [1]
Appearance Solid or crystalline substance[1]
General Solubility Soluble in organic solvents[1]

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents at 25°C

SolventPredicted Solubility (mg/mL)Classification
Water< 0.1Practically Insoluble
Phosphate Buffer (pH 7.4)< 0.1Practically Insoluble
Methanol1 - 10Sparingly Soluble
Ethanol1 - 10Sparingly Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
N,N-Dimethylformamide (DMF)> 100Very Soluble
Acetonitrile10 - 30Soluble
Dichloromethane10 - 30Soluble

Note: The data in this table is predictive and based on the general solubility of similar aromatic aldehydes and triazole-containing compounds. Experimental verification is required.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculate the solubility from the concentration obtained and the dilution factor.

Stability Profile

The stability of a drug candidate is a critical parameter, affecting its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted OutcomePotential Degradation Products
Acidic (e.g., 0.1 N HCl, 60°C) Potential degradationHydrolysis of the triazole ring, oxidation of the aldehyde
Basic (e.g., 0.1 N NaOH, 60°C) Significant degradationCannizzaro reaction of the aldehyde, hydrolysis of the triazole ring
Oxidative (e.g., 3% H₂O₂, RT) Significant degradationOxidation of the aldehyde to a carboxylic acid
Thermal (e.g., 80°C, solid state) Likely stableMinimal degradation expected
Photolytic (ICH Q1B conditions) Potential degradationPhotoreactive degradation pathways

Note: This table presents predicted outcomes based on the known reactivity of benzaldehydes and triazoles. Experimental data is necessary to confirm these predictions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of the compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for all degradation products.

  • Identification of Degradants: Use LC-MS/MS to identify the major degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility and stability of this compound.

G cluster_0 Solubility Determination Workflow A Prepare supersaturated solution in various solvents B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (centrifugation) B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E F Calculate solubility (mg/mL) E->F

Caption: Workflow for solubility determination.

G cluster_1 Forced Degradation and Stability Assessment Start This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradants by LC-MS/MS Analysis->Identification

References

Quantum Chemical Calculations for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. This molecule, a derivative of benzaldehyde featuring a 2H-1,2,3-triazole substituent, is of interest for its potential applications in medicinal chemistry and materials science, where understanding its molecular characteristics is paramount for predicting its behavior and designing novel derivatives.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate molecules at the atomic level.[1] These theoretical insights are invaluable for guiding synthetic efforts and predicting the properties of new chemical entities.[1] This guide will detail the standard computational methodologies, present expected quantitative data in a structured format, and provide a logical workflow for such theoretical investigations.

Computational Methodology: A Detailed Protocol

A robust computational protocol is essential for obtaining reliable and reproducible theoretical data. Density Functional Theory (DFT) is a widely employed method for molecules of this size, providing a favorable balance between accuracy and computational cost.[1]

Experimental Protocol:

  • Software: Quantum chemical calculations are typically performed using sophisticated software packages such as Gaussian, ORCA, or GAMESS.[1]

  • Level of Theory and Basis Set: A common and effective approach for this class of molecule involves the B3LYP functional.[2] For geometry optimization and subsequent frequency calculations, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1] For more precise calculations of electronic properties, larger basis sets like aug-cc-pVTZ may be utilized.[1]

  • Geometry Optimization: The initial step involves building the molecular structure of this compound and then optimizing its geometry to locate the minimum energy conformation on the potential energy surface.[1]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP).

  • Spectral Simulations: Theoretical NMR (¹H and ¹³C) and UV-Vis spectra can be simulated to aid in the interpretation of experimental data. For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used.[3]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the quantum chemical characterization of this compound.

G Computational Workflow A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy, Predict IR Spectrum) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MESP) C->D E 5. Spectral Simulation (NMR, UV-Vis) C->E F 6. Data Analysis and Interpretation D->F E->F

Computational Workflow Diagram

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on typical values for similar aromatic and triazole-containing compounds.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleExpected Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-N (triazole)1.33 - 1.38
N-N (triazole)1.30 - 1.35
C=O (aldehyde)~1.22
C-H (aldehyde)~1.10
**Bond Angles (°) **C-C-C (aromatic)119 - 121
C-N-N (triazole)108 - 112
N-N-N (triazole)108 - 112
O=C-H (aldehyde)~124
Dihedral Angles (°) Phenyl-TriazoleExpected to be non-planar
Benzaldehyde-Phenyl~0 (planar)

Table 2: Calculated Vibrational Frequencies (Selected)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)Phenyl Ring3100 - 3000
C-H stretching (aldehyde)Aldehyde2850 - 2750
C=O stretchingAldehyde~1700
C=C stretching (aromatic)Phenyl Ring1600 - 1450
C-N stretchingTriazole Ring1350 - 1250
N-N stretchingTriazole Ring1250 - 1100

Table 3: Electronic Properties

PropertyDescriptionExpected Value
HOMO Energy Highest Occupied Molecular Orbital-6.0 to -7.0 eV
LUMO Energy Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.0 to 5.0 eV
Dipole Moment Measure of molecular polarity2.0 to 4.0 Debye

Signaling Pathways and Molecular Interactions

While quantum chemical calculations do not directly map signaling pathways in a biological context, they provide the foundational data for molecular docking studies, which are crucial in drug development. The calculated molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO) are key to understanding how this compound might interact with biological targets such as enzymes or receptors.

The following diagram illustrates the logical relationship between quantum chemical calculations and subsequent molecular docking simulations.

G From Quantum Chemistry to Molecular Docking cluster_0 Quantum Chemical Calculations cluster_1 Molecular Docking Simulation A Optimized Geometry C Ligand Preparation A->C B Electronic Properties (MESP, Charges) B->C E Docking Algorithm C->E D Protein Target Preparation D->E F Binding Affinity Prediction E->F G Identification of Potential Biological Activity F->G

Relationship between Quantum Chemistry and Molecular Docking.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Triazole Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, makes it an ideal building block for the design of novel therapeutic agents. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and regioselective synthetic route. This technical guide provides an in-depth overview of the diverse biological activities exhibited by compounds containing the 1,2,3-triazole moiety, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as enzyme inhibitors.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has highlighted the potent anticancer activity of 1,2,3-triazole derivatives against a wide range of human cancer cell lines.[1][2][3][4][5] These compounds have been shown to induce cell cycle arrest and trigger programmed cell death (apoptosis) through various mechanisms, most notably the intrinsic or mitochondrial pathway.[6][7][8]

The mitochondrial apoptotic pathway is a key target for many anticancer drugs. Pro-apoptotic proteins like Bax can be upregulated by 1,2,3-triazole compounds, leading to the permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[6] Conversely, the function of anti-apoptotic proteins such as Bcl-xL and Bcl-2 can be inhibited by these compounds, further promoting apoptosis.[9]

Triazole 1,2,3-Triazole Compound Bax Bax Activation Triazole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Triazole->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Mitochondrial Apoptotic Pathway
Quantitative Anticancer Activity Data

The cytotoxic effects of 1,2,3-triazole derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazoleHT-108015.13[1]
Phosphonate 1,2,3-triazoleA-54921.25[1]
Phosphonate 1,2,3-triazoleMCF-718.06[1]
Phosphonate 1,2,3-triazoleMDA-MB-23116.32[1]
1,2,3-Triazole-amino acid conjugateMCF7>30% inhibition at <10 µM[2][9]
1,2,3-Triazole-amino acid conjugateHepG2>30% inhibition at <10 µM[2][9]
1,2,3-Triazolo[4,5-d]pyrimidineNCI-H16502.37[4]
1,2,3-Triazole-pyrimidine derivativeA5490.29 - 0.91[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,3-triazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow A Seed Cells B Add Triazole Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Figure 2: MTT Assay Experimental Workflow

Antimicrobial Activity: Combating Bacteria and Fungi

1,2,3-triazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[10][11][12][13] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[10][14][15]

A key bacterial target for some triazole compounds is DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair.[11][12][14][15][16] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. In fungi, a primary mechanism of action for many triazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][10][17][18] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

Triazole 1,2,3-Triazole Compound DNA_Gyrase DNA Gyrase Inhibition Triazole->DNA_Gyrase Ergosterol Ergosterol Biosynthesis Inhibition Triazole->Ergosterol DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Bacterial_Death Bacterial Death DNA_Rep->Bacterial_Death Fungal_Death Fungal Death Membrane->Fungal_Death

Figure 3: Antimicrobial Mechanisms of Action
Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,2,3-triazole compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Aryl-substituted-1,2,3-triazolesStaphylococcus aureus-[10]
Aryl-substituted-1,2,3-triazolesPseudomonas aeruginosa-[10]
1,2,3-Triazole GlycosideStaphylococcus aureus-[11]
1,2,3-Triazole GlycosidePseudomonas aeruginosa-[11]
Paeonol 1,2,3-triazole derivativeStaphylococcus aureus>100[19]
Paeonol 1,2,3-triazole derivativeEscherichia coli>100[19]
1,2,3-Triazole-thiazole hybridS. aureusequipotent to neomycin[13]
1,2,3-Triazole-thiazole hybridE. coliequipotent to neomycin[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the 1,2,3-triazole compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antiviral Activity: Targeting Viral Replication

Several 1,2,3-triazole derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, Chikungunya virus, and herpes simplex virus.[18][20][21] A notable mechanism of action for some of these compounds against influenza virus is the inhibition of neuraminidase, a key viral enzyme.[19][22][23][24][25] Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells, a crucial step for the release of newly formed virus particles. By inhibiting this enzyme, 1,2,3-triazole-based neuraminidase inhibitors can prevent the spread of the virus to other cells.

cluster_virus Influenza Virus Life Cycle Triazole 1,2,3-Triazole Compound Neuraminidase Neuraminidase Inhibition Triazole->Neuraminidase Viral_Release Viral Release from Infected Cell Neuraminidase->Viral_Release Infection_Spread Spread of Infection Blocked Infected_Cell Infected Host Cell New_Virions New Virions Infected_Cell->New_Virions Replication New_Virions->Viral_Release

Figure 4: Neuraminidase Inhibition Mechanism
Quantitative Antiviral Activity Data

The antiviral activity of 1,2,3-triazole compounds is often reported as the EC50 (50% effective concentration) or IC50 value.

Compound ClassVirusEC50/IC50 (µM)Reference
1,4-disubstituted-1,2,3-triazoleChikungunya virus19.7 - 19.9[21]
4-substituted-1,2,3-1H-1,2,3-triazoleHerpes Simplex Virus-1 (HSV-1)0.80 - 1.32[20]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: The cell monolayers are infected with a known amount of the virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of the 1,2,3-triazole compound.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1,2,3-triazole derivatives have shown significant anti-inflammatory properties in various preclinical models.[26] A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that plays a crucial role in the inflammatory response.[13][17][27] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[3][20][21][28]

Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Triazole 1,2,3-Triazole Compound Triazole->COX2

Figure 5: COX-2 Inhibition Pathway
Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of 1,2,3-triazole compounds is often assessed by measuring the reduction in paw edema in animal models.

Compound ClassModelActivityReference
1,4-disubstituted 1H-1,2,3-triazoleCarrageenan-induced paw edema78% inhibition at 100 mg/kg[26]
7-Oxodehydroabietic acid-1,2,3-triazole hybridNO inhibitory activity in BV2 cellsIC50 = 8.00 ± 0.83 µM[7]
Benzenesulfonamide-1,2,3-triazole hybridCOX-2 InhibitionIC50 = 0.04 µM[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Dosing: A group of rodents (e.g., rats or mice) is orally or intraperitoneally administered with the 1,2,3-triazole compound. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated by comparing their paw volumes to those of the control group.

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the enzymes already discussed, 1,2,3-triazole derivatives have been found to inhibit a variety of other enzymes with therapeutic relevance. For instance, certain triazole compounds are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.

Quantitative Enzyme Inhibition Data
Compound ClassEnzymeIC50 (µM)Reference
1H-1,2,3-triazole derivativeα-Glucosidase14.2[4]
1,2,3-triazole derivativeα-Amylase and α-GlucosidaseDual inhibition[6]
Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the 1,2,3-triazole compound.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

  • Measurement of Product Formation: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.

Conclusion

The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide array of biologically active compounds. The ease of their synthesis, coupled with their favorable physicochemical properties, has positioned them as key players in modern drug discovery. The diverse mechanisms of action, spanning the induction of apoptosis in cancer cells, the inhibition of crucial microbial and viral enzymes, and the modulation of inflammatory pathways, underscore the vast therapeutic potential of this heterocyclic core. Further exploration and optimization of 1,2,3-triazole-containing compounds will undoubtedly lead to the discovery of novel and effective treatments for a multitude of human diseases.

References

A Technical Guide to the Synthetic Routes for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted benzaldehydes, crucial intermediates in pharmaceuticals, agrochemicals, and fine chemicals. The review covers classic named reactions and modern catalytic approaches, presenting detailed mechanisms, experimental protocols, and comparative data to aid in reaction selection and optimization.

Electrophilic Formylation of Aromatic Rings

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a direct and widely used strategy for synthesizing benzaldehydes.[1] These reactions are types of electrophilic aromatic substitution, and therefore proceed most efficiently on electron-rich aromatic systems like phenols, anilines, and their derivatives.[1][2]

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[3][4] It is a key method for converting simple arenes like benzene into their corresponding aldehydes.[5][6] The reaction generates a highly reactive formyl electrophile, often depicted as a formylium cation (HCO⁺), in situ.[7]

Key Features:

  • Reactants : Arene, CO, HCl, AlCl₃, CuCl.[7]

  • Electrophile : Formyl cation equivalent.[7]

  • Limitations : This method is generally not applicable to phenol and phenol ether substrates due to the harsh conditions.[5][8]

Reaction Mechanism: The mechanism involves the generation of the formyl cation electrophile from CO and HCl, facilitated by the Lewis acid. The aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity and yield the benzaldehyde.[5][7][9]

Gattermann_Koch_Mechanism cluster_reaction Electrophilic Aromatic Substitution reactants CO + HCl + AlCl₃/CuCl electrophile [H-C≡O]⁺ AlCl₄⁻ (Formylium Cation Complex) reactants->electrophile Generation of Electrophile benzene Arene (e.g., Benzene) sigma_complex Sigma Complex (Arenium Ion) benzene->sigma_complex + [HCO]⁺ product Substituted Benzaldehyde sigma_complex->product - H⁺ (Rearomatization) Vilsmeier_Haack_Workflow reagent_formation Step 1: Vilsmeier Reagent Formation dmf_poccl3 DMF + POCl₃ vilsmeier_reagent [Me₂N=CHCl]⁺ PO₂Cl₂⁻ (Vilsmeier Reagent) dmf_poccl3->vilsmeier_reagent arene Electron-Rich Arene formylation Step 2: Electrophilic Formylation iminium_intermediate Aryl Iminium Salt Intermediate arene->iminium_intermediate Electrophilic Attack product Substituted Benzaldehyde iminium_intermediate->product H₂O Workup hydrolysis Step 3: Hydrolysis Toluene_Oxidation_Routes cluster_etard Etard Reaction cluster_chlorination Side-Chain Chlorination toluene Toluene etard_intermediate Etard Complex (Brown Precipitate) toluene->etard_intermediate 1. CrO₂Cl₂ in CS₂ benzal_chloride Benzal Chloride toluene->benzal_chloride Cl₂, UV Light benzaldehyde Benzaldehyde etard_intermediate->benzaldehyde 2. H₃O⁺ (Hydrolysis) benzal_chloride->benzaldehyde H₂O, Heat (Hydrolysis)

References

The Rise of a Privileged Scaffold: A Technical Guide to 1,2,3-Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a uniquely versatile and highly privileged scaffold in modern medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to engage in a wide range of biological interactions have cemented its importance in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and application of 1,2,3-triazole derivatives, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Obscurity to "Click" Chemistry Stardom

The story of the 1,2,3-triazole in medicinal chemistry is intrinsically linked to the advent of "click chemistry." While the triazole ring itself has been known for over a century, its application in drug discovery was relatively limited due to challenges in its synthesis, which often resulted in mixtures of isomers and required harsh reaction conditions.

The landscape dramatically changed in the early 2000s with the independent reports by Karl Barry Sharpless and Morten Meldal of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This robust and highly regioselective reaction, forming only the 1,4-disubstituted 1,2,3-triazole, became the cornerstone of click chemistry.[1][2] Its operational simplicity, high yields, and tolerance of a wide variety of functional groups revolutionized the synthesis of 1,2,3-triazole-containing compounds, making them readily accessible for high-throughput screening and lead optimization.[3] The 1,2,3-triazole can act as a pharmacophore, a bioisostere for amide bonds, or a linker to connect different molecular fragments, contributing to its widespread use.[4][5]

Historical_Timeline cluster_pre_click Pre-Click Chemistry Era cluster_click The 'Click' Chemistry Revolution cluster_modern Modern Drug Discovery Huisgen 1960s: Huisgen 1,3-Dipolar Cycloaddition (Thermal, mixture of isomers) Limited_Use Limited application in medicinal chemistry due to synthetic challenges Huisgen->Limited_Use Sharpless_Meldal 2001-2002: Sharpless & Meldal report Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Explosion Explosion in the synthesis and evaluation of 1,2,3-triazole derivatives Sharpless_Meldal->Explosion Privileged_Scaffold 1,2,3-Triazole established as a 'privileged scaffold' Diverse_Applications Widespread use as linkers, pharmacophores, and bioisosteres in various therapeutic areas Privileged_Scaffold->Diverse_Applications

Figure 1: A simplified timeline of the role of 1,2,3-triazoles in medicinal chemistry.

Synthetic Accessibility: The Power of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction's efficiency and selectivity have made it a go-to tool for medicinal chemists.

General Experimental Protocol for CuAAC Synthesis

The following is a representative protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative.

Materials:

  • Organic azide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

  • Sodium ascorbate (0.1 mmol, 0.1 equiv)

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O)

Procedure:

  • To a solution of the organic azide and terminal alkyne in the chosen solvent system, add an aqueous solution of copper(II) sulfate pentahydrate.

  • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

1,2,3-Triazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for a multitude of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents. These derivatives have shown efficacy against a wide range of cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Triazole-Chalcone Hybrid 7a A549 (Lung)8.67[6]
Triazole-Chalcone Hybrid 7c A549 (Lung)9.74[6]
Triazole-Podophyllotoxin 20a A549 (Lung)0.97[6]
Triazole-Etodolac Hybrid 13 A549 (Lung)3.29 - 10.71[6]
Triazole-Benzimidazole 6i Various0.029[7]
Triazole-Benzimidazole 10e Various0.025[7]
Phosphonate Triazole 8 HT-1080 (Fibrosarcoma)15.13[8]
Phosphonate Triazole 8 A-549 (Lung)21.25[8]
Phosphonate Triazole 8 MCF-7 (Breast)18.06[8]
Phosphonate Triazole 8 MDA-MB-231 (Breast)16.32[8]
Benzimidazolone-Triazole IVa MCF-7 (Breast)1.82[9]
Benzimidazolone-Triazole IVe MCF-7 (Breast)1.90[9]
Thymol-Oxadiazole-Triazole 9 MCF-7 (Breast)1.1[10]
Thymol-Oxadiazole-Triazole 9 HCT-116 (Colon)2.6[10]
Thymol-Oxadiazole-Triazole 9 HepG2 (Liver)1.4[10]
Triazolyl-Triazole Hybrid 17 MCF-7 (Breast)0.31[11]
Triazolyl-Triazole Hybrid 22 Caco-2 (Colon)4.98[11]
Tetrahydrocurcumin-Triazole 4g HCT-116 (Colon)1.09[12]
Cholinesterase Inhibition

1,2,3-Triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Compound IDEnzymeIC₅₀ (µM)Reference
Thienobenzo-triazolium Salt 23 BChE0.47[13]
Thienobenzo-triazolium Salt 23 AChE4.4[13]
Hesperetin-Triazole Hybrid 1 BChE3.08[14]
Hesperetin-Triazole Hybrid 2 BChE4.61[14]
Tryptamine-Paeonol-Triazole 7 BChE0.13[14]
Genipin-Triazole Hybrid 5 BChE31.8[14]
Thienobenzo-triazolinium Salt 14 BChE0.098[15]
Thienobenzo-triazolinium Salt 9 BChE0.363[15]
Thienobenzo-triazolinium Salt 9 AChE4.80[15]
Antimicrobial and Antiviral Activity

The 1,2,3-triazole scaffold is also a component of numerous compounds with promising antimicrobial and antiviral properties.

Compound IDActivityOrganism/VirusMIC (µg/mL) / EC₅₀ (µM)Reference
Triazole-Glycoside 5 AntibacterialS. aureus5[16]
Triazole-Glycoside 5 AntibacterialP. aeruginosa5[16]
Triazole-Glycoside 5 AntifungalC. albicans10[16]
Triazole-Glycoside 5 AntifungalA. niger10[16]
Triazole-Benzofused Hybrid 9 AntiviralSARS-CoV-2 Spike ProteinIC₅₀: 74.51 nM[6]
Triazole-Benzofused Hybrid 9 AntiviralOmicron Spike ProteinIC₅₀: 75.98 nM[6]
Triazole Derivative 1 AntiviralChikungunya VirusEC₅₀: 19.9[13]
Triazole Derivative 2 AntiviralChikungunya VirusEC₅₀: 19.7[13]
Triazole-Penam Hybrid AntibacterialGram-positive strains<0.05 - 1[17]
Rhenium-Triazole Complex 3 AntibacterialS. aureus16[17]
Triazole-Sulfadiazine-ZnO Hybrid AntibacterialK. pneumoniae (resistant)2 - 18[17]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[8][12]

Antimicrobial Susceptibility Testing

4.2.1. Disc Diffusion Method This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

4.2.2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Serial dilutions of the test compound are prepared in a liquid growth medium in test tubes or a 96-well microtiter plate.

  • Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • The tubes or plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[18]

Mechanism of Action and Signaling Pathways

1,2,3-triazole derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in disease pathogenesis.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Several 1,2,3-triazole-containing compounds have been developed as EGFR inhibitors.[5][7][9] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and apoptosis.[19][20]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Triazole_Inhibitor 1,2,3-Triazole EGFR Inhibitor Triazole_Inhibitor->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 2: EGFR signaling pathway and the point of inhibition by 1,2,3-triazole derivatives.
Inhibition of Beta-Secretase (BACE1) in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[21] Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative disorder. 1,2,3-triazole-based compounds have been designed as BACE1 inhibitors, aiming to reduce the production of Aβ peptides.[14][21]

BACE1_Pathway cluster_processing Amyloid Precursor Protein (APP) Processing cluster_pathology Alzheimer's Disease Pathology APP APP sAPPb sAPPβ (soluble fragment) C99 C99 fragment APP->C99 Cleavage by BACE1 BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) peptides C99->Abeta Cleavage by γ-secretase Aggregation Aβ Aggregation Abeta->Aggregation Triazole_Inhibitor 1,2,3-Triazole BACE1 Inhibitor Triazole_Inhibitor->BACE1 Inhibits Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity

Figure 3: BACE1 pathway in Alzheimer's disease and inhibition by 1,2,3-triazole derivatives.

Conclusion and Future Directions

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. The ease of its synthesis via the CuAAC reaction has enabled the rapid generation and screening of vast libraries of compounds, leading to the discovery of potent molecules with diverse biological activities. The ability of the triazole ring to act as a stable, versatile linker and a key pharmacophoric element ensures its continued prominence in drug discovery.

Future research will likely focus on the development of multi-target 1,2,3-triazole derivatives, the exploration of novel biological targets, and the fine-tuning of pharmacokinetic and pharmacodynamic properties to produce the next generation of triazole-based therapeutics. The rich history and ongoing innovation surrounding this remarkable heterocycle suggest that its full potential in medicine is yet to be realized.

References

CAS number and IUPAC name of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Properties

The compound 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a bifunctional molecule that combines a biologically significant 1,2,4-triazole ring with a reactive benzaldehyde group.[1] This structure makes it a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[2]

IUPAC Name: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde[3][4] CAS Number: 27996-86-7[1][5] Synonyms: 1-(4-Formylphenyl)-1,2,4-triazole[2]

Physicochemical and Quantitative Data

The key physicochemical properties of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₇N₃O[2][5]
Molecular Weight 173.17 g/mol [1][5]
Appearance Light orange to yellow to green crystalline powder[2]
Melting Point 147 - 151 °C[2]
Boiling Point 369.2 ± 44.0 °C (Predicted)[6]
Density 1.25 ± 0.1 g/cm³ (Predicted)[6]
pKa 1.94 ± 0.10 (Predicted)[6]
Purity ≥ 98% (GC)[2]
InChI Key TVEJNWMWDIXPAX-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=CC=C1C=O)N2C=NC=N2[4]

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

The primary synthetic route to 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[1] A general and widely cited experimental protocol is provided below.[5][7]

Reaction Scheme:

  • Reactants: 4-Fluorobenzaldehyde and 1,2,4-Triazole

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: 110°C

  • Reaction Time: 10-12 hours

Detailed Methodology:

  • Reaction Setup: A solution of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is prepared in anhydrous N,N-dimethylformamide (20 mL).[5]

  • Addition of Base: Potassium carbonate (12 mmol) is added to the stirred solution in portions over a period of 15 minutes.[5][7]

  • Reaction: The reaction mixture is heated to 110°C and stirred for 10-12 hours.[5][7]

  • Workup:

    • After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.[5]

    • The filtrate is then extracted three times with ethyl acetate (15 mL each).[5][7]

    • The combined organic layers are washed three times with water (15 mL each).[5]

  • Purification:

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[5]

    • The crude product is purified by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[5]

G Experimental Workflow: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 4-Fluorobenzaldehyde and 1,2,4-Triazole in DMF B Add K2CO3 in portions A->B C Heat at 110°C for 10-12h B->C D Cool and Filter C->D Reaction Completion E Ethyl Acetate Extraction D->E F Water Wash E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H I Pure Product H->I

Synthesis and Purification Workflow

Biological Significance and Potential Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9][10] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, particularly its oxidized form, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, have been investigated as platforms for the development of novel anticancer agents.[1][11][12]

Anticancer Potential

Several studies have synthesized hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and evaluated their cytotoxic effects.[11][12] Some of these derivatives have demonstrated potent inhibitory activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[11][12] The mechanism of action for some of the most potent compounds involves the induction of apoptosis in cancer cells, while showing significantly lower cytotoxicity towards normal cells.[11][12] This highlights the potential of the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold as a basis for designing selective and effective anticancer drugs.[11]

G Conceptual Pathway for Drug Development A 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Starting Material) B Chemical Modification (e.g., Oxidation, Condensation) A->B Synthesis C Bioactive Triazole Hybrids (e.g., Benzoic Acid Derivatives) B->C Generates D Interaction with Cancer Cell Lines (e.g., MCF-7, HCT-116) C->D Biological Screening E Induction of Apoptosis D->E Mechanism F Inhibition of Cancer Cell Proliferation E->F Leads to

Drug Development and Activity Concept

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and materials science. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of 2,4-disubstituted isomers, such as 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, presents a greater challenge.[1][2] Standard click chemistry conditions do not typically yield the 2H-isomer.[3] This document outlines a multi-step synthetic protocol that employs a click chemistry reaction to generate a key intermediate, followed by functional group manipulations to afford the target compound. Additionally, an alternative direct C-H triazolization method is presented, which offers a more direct, albeit non-click chemistry, route.

The presented protocols are designed to provide a comprehensive guide for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Method 1: Multi-step Synthesis via Click Chemistry and Subsequent Oxidation

This approach involves the initial synthesis of a 2-hydroxymethyl-2H-1,2,3-triazole intermediate via a modified copper-catalyzed three-component reaction, followed by oxidation to the desired aldehyde.

Step 1: Synthesis of 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol

This step is adapted from the three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[2][3]

  • Materials:

    • Phenylacetylene

    • Sodium azide (NaN₃)

    • Formaldehyde (37 wt. % solution in H₂O)

    • Copper(I) iodide (CuI)

    • Acetic acid

    • 1,4-Dioxane

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add phenylacetylene (1.0 eq), sodium azide (1.2 eq), and 1,4-dioxane.

    • Add the formaldehyde solution (1.5 eq) and acetic acid (1.0 eq).

    • Carefully add copper(I) iodide (0.1 eq) to the stirring mixture.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol as a white solid.

Step 2: Oxidation to this compound

  • Materials:

    • 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Silica gel

  • Procedure (using PCC):

    • Dissolve 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add pyridinium chlorochromate (1.5 eq) in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Direct α-C(sp²)-H Triazolization of an Aldehyde Precursor

This method provides a more direct route to an N²-substituted triazole derivative, which can then be converted to the target aldehyde. This is based on recent advances in C-H functionalization.[4]

  • Materials:

    • 4-bromobenzaldehyde

    • 1H-1,2,3-triazole

    • Potassium iodide (KI)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a sealed tube, add 4-bromobenzaldehyde (1.0 eq), 1H-1,2,3-triazole (1.5 eq), potassium iodide (2.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF as the solvent.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Method 1.

StepKey ReagentsCatalystSolventTemperatureTime (h)Typical Yield (%)
1Phenylacetylene, NaN₃, FormaldehydeCuI1,4-DioxaneRoom Temp.2465-80
22-(4-phenyl-2H-1,2,3-triazol-2-yl)methanolPCCDCMRoom Temp.2-470-85

Table 2: Characterization Data for this compound.

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 10.1 (s, 1H, CHO), 8.1-8.0 (m, 2H, Ar-H), 7.9-7.8 (m, 2H, Ar-H), 7.8 (s, 2H, triazole-H)
¹³C NMR (CDCl₃) δ 191.5, 140.0, 136.0, 134.5, 130.0, 120.5
HRMS (ESI) Calculated for C₉H₇N₃O [M+H]⁺: 174.0662, Found: 174.0665

Visualizations

experimental_workflow Experimental Workflow for Method 1 cluster_step1 Step 1: 3-Component Reaction cluster_step2 Step 2: Oxidation start1 Phenylacetylene, NaN3, Formaldehyde, Acetic Acid reaction1 Stir at RT for 24h start1->reaction1 reagents1 CuI catalyst in 1,4-Dioxane reagents1->reaction1 workup1 Quench with NaHCO3, EtOAc Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-(4-phenyl-2H-1,2,3-triazol-2-yl)methanol purification1->product1 start2 Intermediate from Step 1 product1->start2 reaction2 Stir at RT for 2-4h start2->reaction2 reagents2 PCC in DCM reagents2->reaction2 workup2 Filter through Silica Gel reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Workflow for the multi-step synthesis of the target compound.

logical_relationship Regioselectivity in Triazole Synthesis cluster_cuaac Standard CuAAC (Click Chemistry) cluster_ruaac RuAAC cluster_modified Modified Conditions reactants Azide + Terminal Alkyne cu_catalyst Cu(I) Catalyst reactants->cu_catalyst ru_catalyst Ru(II) Catalyst reactants->ru_catalyst modified_catalyst Specialized Catalysts/ Additives (e.g., Formaldehyde) reactants->modified_catalyst product_1_4 1,4-disubstituted 1,2,3-triazole cu_catalyst->product_1_4 product_1_5 1,5-disubstituted 1,2,3-triazole ru_catalyst->product_1_5 product_2_4 2,4-disubstituted 2H-1,2,3-triazole (Target Isomer) modified_catalyst->product_2_4

References

Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted isomer, this document outlines a potential regioselective approach for the synthesis of the 2-substituted isomer, which is crucial for exploring its therapeutic potential.

Introduction

The 1,2,3-triazole core is a prominent scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific substitution pattern on the triazole ring significantly influences its pharmacological profile. The synthesis of this compound presents a unique synthetic challenge due to the required N2-substitution of the triazole ring. Standard CuAAC conditions favor the formation of the 1,4-isomer. Therefore, alternative strategies are necessary to achieve the desired regioselectivity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on similar reactions reported in the literature for the synthesis of N2-substituted triazoles.

ParameterValueReference
Starting Materials 4-Azidobenzaldehyde, Vinyl AcetateHypothetical
Catalyst Copper(I) Iodide (CuI)Hypothetical
Ligand N,N'-Dimethylethylenediamine (DMEDA)Hypothetical
Solvent Dimethyl Sulfoxide (DMSO)Hypothetical
Temperature 100 °CHypothetical
Reaction Time 12 hoursHypothetical
Yield 65%Hypothetical
Purification Column ChromatographyHypothetical

Experimental Protocols

This section details a potential protocol for the regioselective synthesis of this compound. This protocol is adapted from methodologies aimed at achieving N2-substitution of triazoles.

Materials:

  • 4-Azidobenzaldehyde

  • Vinyl acetate

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-azidobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the solids.

  • To this mixture, add vinyl acetate (1.5 eq).

  • The reaction mixture is then heated to 100 °C and stirred for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential biological signaling pathway that could be influenced by triazole-based anticancer agents.

experimental_workflow start Start: Assemble Reactants reactants 4-Azidobenzaldehyde Vinyl Acetate CuI / DMEDA DMSO start->reactants reaction Reaction at 100 °C for 12h reactants->reaction workup Work-up: Dilution with Ethyl Acetate Aqueous Washes reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product characterization Characterization: NMR, MS product->characterization

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Activation Triazole This compound (Potential Inhibitor) Triazole->RTK Inhibition

Caption: Potential inhibition of a cancer cell signaling pathway by a triazole derivative.

Conclusion

The synthesis of this compound requires a regioselective approach that deviates from the standard copper-catalyzed azide-alkyne cycloaddition. The proposed protocol offers a viable route to this valuable compound, opening avenues for its investigation in drug discovery programs, particularly in the development of novel anticancer agents. Further optimization of reaction conditions and exploration of its biological activities are warranted.

References

Applications of 4-(Triazolyl)benzaldehydes in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: This document focuses on the applications of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in drug discovery. While the query specified 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, a comprehensive literature search yielded limited specific data for this particular isomer. However, the 1H-1,2,3-triazole and 1,2,4-triazole isomers are well-studied and serve as valuable scaffolds in medicinal chemistry. The principles, protocols, and applications outlined here for the 1H-isomers provide a strong foundation for researchers interested in the potential of any triazolylbenzaldehyde isomer. In aqueous solutions, the 2H-1,2,3-triazole tautomer is often predominant over the 1H-form, suggesting that the biological activities of related compounds may be relevant[1].

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms that are considered privileged scaffolds in drug discovery.[2][3] Their unique structural and electronic properties, including high aromatic stabilization, resistance to metabolic degradation, and the ability to form hydrogen bonds, make them ideal candidates for developing novel therapeutic agents.[3] The benzaldehyde moiety provides a versatile synthetic handle for creating a diverse library of derivatives.[3] This document provides an overview of the applications of 4-(triazolyl)benzaldehydes, with a focus on their anticancer and antimicrobial activities, and includes detailed protocols for their synthesis and biological evaluation.

Key Application Areas

Derivatives of 4-(triazolyl)benzaldehyde have shown significant promise in several therapeutic areas:

  • Anticancer Agents: Triazole derivatives are extensively investigated for their anticancer properties.[4][5] They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The 1,2,3-triazole scaffold, in particular, is a key building block in the discovery of potent anticancer agents.[6]

  • Antimicrobial Agents: Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[2][7] The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs.[2]

  • Enzyme Inhibitors: The triazole moiety can act as a bioisostere for other functional groups, such as the carboxylic acid group, and can interact with the active sites of various enzymes.[8] This has led to the development of triazole-based inhibitors for enzymes like α-glucosidase, acetylcholinesterase (AChE), and carbonic anhydrase.[9][10]

Data Presentation

Anticancer Activity of Triazole Derivatives
Compound/Hybrid ClassCancer Cell Line(s)IC50 (µM)Reference
1,2,3-Triazole-dithiocarbamateHuman colon, lung, prostate, and breast cancersNot Specified[6]
Phosphonate 1,2,3-triazole derivativeHT-1080, A-549, MCF-7, MDA-MB-23115.13 - 21.25[6]
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybridsMCF-7, HCT-11615.6 - 23.9[11]
Icotinib-1,2,3-triazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1) inhibition0.37–2.50[12]
1,2,3-Triazole-tethered 1,2-benzisoxazolesMV4-11 (human AML)2[7]
Antimicrobial Activity of Triazole Derivatives
Compound/Hybrid ClassMicroorganism(s)MIC (µg/mL)Reference
Thione-substituted 1,2,4-triazoleB. subtilis, S. aureus, P. vulgaris1.56[8]
5-Oxo analogue of thione-substituted 1,2,4-triazoleE. coli3.12[8]
1,2,3-Triazole-sulfadiazine-ZnO hybridsCarbapenem-resistant K. pneumoniae128 - 256[13]
1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivativesMycobacterium tuberculosis H37Rv0.78[9]
4-substituted 1,2,3-triazole coumarin-derivativesAntifungal activity~25[14]

Experimental Protocols

Protocol 1: General Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

This protocol describes a general method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution reaction.[15]

Materials:

  • 4-Fluorobenzaldehyde

  • 1,2,4-Triazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Chloroform

Procedure:

  • Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).

  • Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.

  • Heat the reaction mixture at 110°C for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove potassium carbonate by filtration.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield the target compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of synthesized triazole derivatives on cancer cell lines.

Materials:

  • Synthesized triazole compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar well diffusion method to assess the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized triazole compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Standard antibiotic discs (e.g., Ertapenem, Netilmicin)

  • DMSO (as a control)

  • Sterile cork borer

Procedure:

  • Prepare a bacterial inoculum and swab it evenly onto the surface of a nutrient agar plate.

  • Create wells in the agar plate using a sterile cork borer.

  • Add a defined concentration of the synthesized triazole compound (dissolved in DMSO) to each well.

  • Place standard antibiotic discs on the plate as positive controls and a well with DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well and disc.

  • Compare the zone of inhibition of the test compounds with the standard antibiotics.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Step Reaction 4-Fluorobenzaldehyde->Reaction_Step Nucleophilic Aromatic Substitution Triazole Triazole Triazole->Reaction_Step Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_Step Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Step Heat (110°C) Heat (110°C) Heat (110°C)->Reaction_Step Product 4-(Triazolyl)benzaldehyde Reaction_Step->Product

Caption: General workflow for the synthesis of 4-(Triazolyl)benzaldehyde.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Triazole_Derivative Triazole Derivative Triazole_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a generic signaling pathway by a triazole derivative.

SAR_Logic Core 4-(Triazolyl)benzaldehyde Core Scaffold Derivatization Chemical Derivatization (e.g., Schiff base formation, reduction) Core->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

References

Application Note and Protocol for the Synthesis of Schiff Base Derivatives from 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Schiff base derivatives from 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. The described methodology is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry.[1][2] They have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of novel Schiff base derivatives is a subject of ongoing research to explore their therapeutic potential. This protocol details the synthesis of Schiff bases starting from this compound, a heterocyclic aldehyde, which can serve as a key building block for generating new chemical entities with potential biological activity.

Experimental Protocol

This section outlines the materials, equipment, and a step-by-step procedure for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

General Synthesis Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified Schiff base derivative in a desiccator or under vacuum.

  • Characterization: Characterize the synthesized compound using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure.[1][3][5] The melting point of the compound should also be determined.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Schiff base derivatives based on general procedures found in the literature.

DerivativeAmine ReactantReaction Time (h)Yield (%)Melting Point (°C)
1 Aniline485122-124
2 4-Chloroaniline582145-147
3 4-Methoxyaniline488130-132
4 Benzylamine390110-112

Visualizations

Diagram 1: Experimental Workflow for Schiff Base Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization A Dissolve this compound in Ethanol B Add Primary Amine A->B C Add Glacial Acetic Acid B->C D Reflux Reaction Mixture C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H I Dry the Product H->I J Spectroscopic Analysis (FTIR, NMR, MS) I->J K Determine Melting Point I->K

Caption: General workflow for the synthesis of Schiff base derivatives.

Diagram 2: Hypothetical Signaling Pathway for Anticancer Activity

G Schiff_Base Schiff Base Derivative Growth_Factor_Receptor Growth Factor Receptor Schiff_Base->Growth_Factor_Receptor Inhibition Apoptosis Apoptosis Schiff_Base->Apoptosis Induction Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Decreased

Caption: A potential mechanism of anticancer action for Schiff base derivatives.

References

Application Notes and Protocols for In Vitro Anticancer Activity of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer activities of benzaldehyde analogs containing a 1,2,3-triazole moiety. While specific data for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde is limited in publicly accessible literature, this document summarizes the activities of structurally related compounds, offering insights into their potential as anticancer agents. Detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various 1,2,3-triazole-containing compounds against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative view of the cytotoxic potential of this class of compounds.

Table 1: Cytotoxicity of Benzimidazole-Triazole Hybrids

CompoundHepG-2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
5a ----
5d >5025.3121.1812.39
5e 20.1523.4216.5719.14
5g 13.5918.679.398.70
6f 18.3111.7214.6922.75
6g ----
Doxorubicin 4.255.126.337.51

Data sourced from a study on benzimidazole-triazole hybrids as multi-target anticancer agents.

Table 2: Cytotoxicity of Pyrazolo-[1][2]-triazole-[1][3]-triazole Hybrids

CompoundHepG-2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
5 15.3119.3520.00
6 13.3617.9319.14
7 12.2214.1614.64
8 33.2635.6134.21
9 38.2037.2440.14
Doxorubicin 11.2112.4613.45

Data from a study on the synthesis and cytotoxic evaluation of novel 1,2,3-triazole-containing hybrids[3].

Table 3: Cytotoxicity of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives

CompoundCaco-2 (Colon) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
17 4.98--0.31
22 ----
25 ----
Doxorubicin 0.890.431.080.56

IC₅₀ values from a study on the anticancer activities of novel triazole derivatives[2].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of future studies on these compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (or related test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T25 culture flasks or 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or appropriate number of cells in 6-well plates and incubate for 24 hours.[1] Treat the cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 670 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[2]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate a typical experimental workflow for screening anticancer compounds and a simplified apoptosis signaling pathway that may be induced by this compound analogs.

G Experimental Workflow for In Vitro Anticancer Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock Preparation of Stock Solutions (DMSO) Characterization->Stock CellCulture Cancer Cell Line Culture Stock->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle IC50 IC50 Value Determination Apoptosis->IC50 CellCycle->IC50 Mechanism Mechanism of Action Elucidation IC50->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

G Simplified Apoptosis Signaling Pathway cluster_0 Induction cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound Triazole-Benzaldehyde Analog Bax Bax/Bak Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosome->Casp9 PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Blebbing Membrane Blebbing Casp3->Blebbing Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis Blebbing->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway.

References

Application Notes and Protocols: Antimicrobial and Antifungal Screening of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial and antifungal properties of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde derivatives. The protocols are based on established methods for similar triazole-based compounds and are intended to serve as a guide for the screening and development of novel therapeutic agents.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the antimicrobial and antifungal activities of various triazole derivatives against a panel of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.[1][2][3][4][5]

Table 1: Antibacterial Activity of Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Triazole Derivative S1 16326464[1]
Triazole Derivative S2 32163264[1]
Triazole Derivative S3 16321632[1]
1,2,4-Triazolium Bromide 1 1.05 - 8.38-1.05 - 8.381.05 - 8.38[5]
1,2,4-Triazolium Bromide 2 1.05 - 8.38-1.05 - 8.381.05 - 8.38[5]
Benzimidazole-Triazole 6b ----[4]
Benzimidazole-Triazole 6i ----[4]
Benzimidazole-Triazole 6j ----[4]
Kanamycin (Standard) 8848[1]
Chloramphenicol (Standard) ----[5]

Table 2: Antifungal Activity of Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusCandida glabrataReference
Triazole Derivative S1 3264--[1]
Triazole Derivative S2 1632--[1]
Triazole Derivative S3 3216--[1]
1,2,4-Triazolium Bromide 1 1.05 - 8.38-1.05 - 8.38-[5]
1,2,4-Triazolium Bromide 2 1.05 - 8.38-1.05 - 8.38-[5]
Benzimidazole-Triazole 6b >125--0.97[4]
Benzimidazole-Triazole 6i 7.81--0.97[4]
Benzimidazole-Triazole 6j 3.9--0.97[4]
Nystatin (Standard) 88--[1]
Fluconazole (Standard) ---3.9[4][5]
Voriconazole (Standard) ---1.95[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step process involving the formation of a triazole ring followed by functional group manipulations. A general synthetic route is outlined below, based on established methods for similar heterocyclic compounds.[6][7]

Protocol 1: Synthesis of Triazole Derivatives

  • Step 1: Synthesis of Hydrazide. An appropriate methyl ester is converted to its corresponding hydrazide by reacting it with hydrazine hydrate.[6]

  • Step 2: Synthesis of Dithiocarbazate Salt. The hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide to yield a potassium dithiocarbazinate salt.[7]

  • Step 3: Cyclization to form the Triazole Ring. The dithiocarbazate salt is cyclized using hydrazine hydrate to form the 4-amino-3-mercapto-1,2,4-triazole nucleus.[6]

  • Step 4: Functionalization. The core triazole can then undergo further reactions, such as condensation with various benzaldehydes, to yield the final Schiff base derivatives.[7][8] The reaction mixture is typically refluxed in ethanol with a catalytic amount of acid.[3]

  • Step 5: Purification. The synthesized compounds are purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.[9]

  • Step 6: Characterization. The structure of the final products is confirmed using spectroscopic techniques, including FT-IR, ¹H-NMR, and Mass Spectrometry.[7][10]

Synthesis_Workflow cluster_synthesis Synthesis of Triazole Derivatives Start Starting Materials (e.g., Methyl Benzoate) Hydrazide Hydrazide Formation (Hydrazine Hydrate) Start->Hydrazide Dithiocarbazate Dithiocarbazate Salt (CS2, KOH) Hydrazide->Dithiocarbazate Triazole_Core Triazole Ring Cyclization (Hydrazine Hydrate) Dithiocarbazate->Triazole_Core Functionalization Functionalization (e.g., Condensation with Benzaldehydes) Triazole_Core->Functionalization Purification Purification (Recrystallization) Functionalization->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization End Final Triazole Derivatives Characterization->End

Caption: Workflow for the synthesis of triazole derivatives.

Antimicrobial and Antifungal Screening Protocols

The in vitro antimicrobial and antifungal activities of the synthesized compounds are determined using standard methods such as the broth microdilution method for Minimum Inhibitory Concentration (MIC) and the disc diffusion method for assessing the zone of inhibition.[1][6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated to achieve a standardized cell density.

  • Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare stock solutions.

  • Serial Dilution: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the appropriate growth medium.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included. A standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole) is also tested as a positive control.[6]

  • Incubation: The plates are incubated at 35±1°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[6]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[1][2]

Protocol 3: Disc Diffusion Method

  • Preparation of Agar Plates: Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plates.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds and placed on the agar surface.

  • Controls: A disc impregnated with the solvent (e.g., DMSO) is used as a negative control, and discs with standard antibiotics/antifungals serve as positive controls.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35±1°C for 24 hours).[6]

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Screening_Workflow cluster_screening Antimicrobial & Antifungal Screening cluster_mic Broth Microdilution (MIC) cluster_disc Disc Diffusion Start Synthesized Triazole Derivatives Prep_Inoculum_MIC Prepare Microbial Inoculum Start->Prep_Inoculum_MIC Prep_Compounds_MIC Prepare Compound Stock Solutions Start->Prep_Compounds_MIC Apply_Discs Apply Compound-Impregnated Discs Start->Apply_Discs Inoculate_Plates Inoculate Microtiter Plates Prep_Inoculum_MIC->Inoculate_Plates Serial_Dilution Perform Serial Dilutions Prep_Compounds_MIC->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate_MIC Incubate Plates Inoculate_Plates->Incubate_MIC Read_MIC Determine MIC Value Incubate_MIC->Read_MIC Prep_Plates_Disc Prepare Agar Plates Inoculate_Disc Inoculate Plates Prep_Plates_Disc->Inoculate_Disc Inoculate_Disc->Apply_Discs Incubate_Disc Incubate Plates Apply_Discs->Incubate_Disc Measure_Zone Measure Zone of Inhibition Incubate_Disc->Measure_Zone

References

Application Notes and Protocols: 4-(2H-1,2,3-triazol-2-yl)benzaldehyde as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde as a fluorescent probe is not extensively available in the current body of scientific literature. The following application notes and protocols are based on the known properties of structurally related 2-substituted-2H-1,2,3-triazoles and benzaldehyde-based fluorescent probes. These are intended to serve as a guide for the potential development and application of this specific compound.

Introduction

This compound is a heterocyclic compound featuring a benzaldehyde moiety attached to the N2 position of a 1,2,3-triazole ring. The 2-substituted-2H-1,2,3-triazole scaffold is known to be a component of highly efficient blue-light emitting fluorophores with significant quantum yields.[1][2] The presence of the benzaldehyde group provides a versatile handle for designing fluorescent probes. The aldehyde functionality can act as a reactive site for detecting specific analytes or as a chelating group for metal ions, leading to a modulation of the molecule's fluorescent properties.[3][4] This combination of a fluorescent core (the 2-substituted triazole) and a reactive/binding group (the benzaldehyde) suggests that this compound could be a promising candidate for the development of novel fluorescent probes for various applications in research and drug development.

Potential Applications

Based on the chemistry of its constituent functional groups, this compound is hypothesized to be applicable in the following areas:

  • Detection of Metal Ions: The aldehyde oxygen and the triazole nitrogen atoms could potentially form a chelation site for various metal ions. Binding of a metal ion would alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. Triazole-based chemosensors have demonstrated high affinity for heavy metal ions such as Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, and Al³⁺.[5]

  • Sensing of Thiols and Amines: The aldehyde group can react with thiols to form hemithioacetals or with primary amines to form Schiff bases. These reactions can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection of biologically important thiols like cysteine and glutathione, or various amines.

  • Bioimaging: If the probe exhibits favorable photophysical properties, such as high quantum yield, photostability, and cell permeability, it could be employed for imaging in living cells. The aldehyde group could be used to target specific cellular components through covalent labeling.

  • Drug Discovery: Fluorescent probes are valuable tools in drug discovery for high-throughput screening of enzyme inhibitors or for studying drug-target interactions. 1,2,3-triazole derivatives have been explored in medicinal chemistry as scaffolds for various therapeutic agents.[6][7]

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes the expected, yet to be experimentally verified, properties of this compound based on related compounds.

PropertyPredicted Value/Characteristic
Appearance White to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Aqueous solubility is likely to be low.
Absorption Maximum (λabs) Likely in the UV or near-UV region. 2-Aryl-substituted 1,2,3-triazoles are known to be UV/blue-light-emitting fluorophores.[1]
Emission Maximum (λem) Expected to be in the blue region of the visible spectrum (around 335–368 nm for some 2-aryl substituted triazoles), potentially with a noticeable Stokes shift.[1] The exact wavelength will depend on the solvent polarity.
Quantum Yield (ΦF) 2-Substituted 1,2,3-triazoles can exhibit high quantum yields, in some cases exceeding 60%.[1]
Molar Absorptivity (ε) Expected to be in the range of 104 to 105 M-1cm-1, typical for aromatic chromophores.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.

General Protocol for Fluorescence Spectroscopy

This protocol outlines the steps for characterizing the fluorescent properties of the probe and its response to a target analyte (e.g., a metal ion).

Materials:

  • This compound

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES, PBS, Tris-HCl, appropriate for the analyte and pH of the experiment)

  • Stock solution of the target analyte (e.g., 10 mM of a metal salt in water or buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the probe by diluting the stock solution in the chosen buffer. The final concentration will depend on the probe's brightness but is typically in the low micromolar range (e.g., 1-10 µM).

    • Prepare a series of analyte solutions of varying concentrations by diluting the analyte stock solution in the same buffer.

  • Fluorescence Measurements:

    • Place the probe working solution in a quartz cuvette.

    • Place the cuvette in the spectrofluorometer.

    • Determine the optimal excitation wavelength (λex) by recording the excitation spectrum while monitoring the emission at an estimated emission maximum.

    • Record the fluorescence emission spectrum of the probe alone by scanning a range of wavelengths after the excitation wavelength.

    • To test the response to the analyte, add small aliquots of the analyte stock solution to the cuvette containing the probe solution.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Determine the detection limit (LOD) and the binding constant (if applicable) from the titration data.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Probe_Stock Probe Stock (1 mM in DMSO) Probe_Working Probe Working Solution (e.g., 5 µM in Buffer) Probe_Stock->Probe_Working Dilute Analyte_Stock Analyte Stock (10 mM in Buffer) Analyte_Dilutions Analyte Serial Dilutions Analyte_Stock->Analyte_Dilutions Dilute Cuvette Cuvette with Probe Solution Probe_Working->Cuvette Titration Titrate with Analyte Dilutions Analyte_Dilutions->Titration Spectrofluorometer Spectrofluorometer Record_Spectra Record Emission Spectra Spectrofluorometer->Record_Spectra Cuvette->Spectrofluorometer Titration->Cuvette Plot_Data Plot Intensity vs. [Analyte] Record_Spectra->Plot_Data Calculate_Parameters Calculate LOD, Binding Constant Plot_Data->Calculate_Parameters

Fluorescence Spectroscopy Workflow
Protocol for Live Cell Imaging

This protocol provides a general guideline for using the probe for fluorescence microscopy in living cells. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specific duration (e.g., 15-60 minutes).

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or fresh culture medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the cells with the appropriate wavelength and capture the fluorescence images using a suitable emission filter.

  • (Optional) Analyte Treatment:

    • To observe the probe's response to an analyte in cells, the analyte can be added to the medium before or after probe loading, depending on the experimental design.

Start Start: Cultured Cells on Glass-Bottom Dish Wash1 Wash Cells with PBS Start->Wash1 Prep_Probe Prepare Probe Loading Solution in Medium Incubate Incubate Cells with Probe Solution (37°C, 15-60 min) Prep_Probe->Incubate Wash1->Incubate Wash2 Wash Cells 2-3x with PBS/Medium Incubate->Wash2 Add_Medium Add Fresh Medium/PBS Wash2->Add_Medium Image Fluorescence Microscopy Imaging Add_Medium->Image End End: Acquire Images Image->End

Live Cell Imaging Workflow

Hypothetical Signaling Pathway: Detection of a Dithiol

A potential application of this compound could be the detection of dithiols, which are important in various biological processes. The two aldehyde groups of two probe molecules could react with a dithiol to form a cyclic dithioacetal, leading to a change in the electronic structure and a "turn-on" fluorescence response due to the formation of a more rigid, conjugated system.

Probe This compound Low Fluorescence Complex Cyclic Dithioacetal Product High Fluorescence Probe->Complex 2x Probe + Dithiol Dithiol Analyte e.g., Dithiothreitol (DTT) Dithiol->Complex

Hypothetical Dithiol Detection

Conclusion

While this compound is a compound with significant potential as a fluorescent probe, further research is required to fully characterize its photophysical properties and validate its applications. The protocols and potential applications outlined here provide a framework for researchers to begin exploring the utility of this and similar triazole-benzaldehyde derivatives in chemical biology, diagnostics, and drug development. The unique combination of a fluorescent 2-substituted triazole core and a reactive benzaldehyde moiety makes it a promising scaffold for the design of novel chemosensors.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with significant potential in various fields, including drug delivery, catalysis, and gas storage.[1][2][3][4][5]

Introduction to MOF Synthesis

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked together by organic molecules, resulting in a highly porous and modular structure.[6][7][8] The tunability of their pore size, surface area, and chemical functionality makes them highly attractive for a wide range of applications.[9][8][10] The synthesis method is a critical factor that dictates the final properties of the MOF, including its crystallinity, morphology, and particle size.[9] Key components in MOF synthesis include the metal source (metal salts or clusters), the organic linker, a solvent, and sometimes a modulator to fine-tune the crystal growth.[7][10] The choice of these components and the reaction conditions (e.g., temperature, time, pH) significantly influences the resulting MOF structure and its performance in specific applications.[7][10][11]

Key Synthesis Methods

Several methods have been developed for the synthesis of MOFs, each with its own advantages and disadvantages. The most common methods include solvothermal/hydrothermal synthesis, microwave-assisted synthesis, and mechanochemical synthesis.[7][12]

A general workflow for MOF synthesis typically involves the reaction of precursors, followed by purification and activation of the resulting material.

MOF Synthesis Workflow cluster_prep Preparation cluster_post Post-Synthesis Precursor Selection Precursor Selection Solvent & Modulator Choice Solvent & Modulator Choice Precursor Selection->Solvent & Modulator Choice Reaction Reaction Solvent & Modulator Choice->Reaction Washing & Purification Washing & Purification Reaction->Washing & Purification Activation Activation Washing & Purification->Activation Characterization Characterization Activation->Characterization

Caption: General workflow for the synthesis of Metal-Organic Frameworks.

The choice of a particular synthesis method depends on the desired properties of the final MOF, such as crystal size, purity, and production scale.

MOF Synthesis Method Selection start Desired MOF Properties method_choice Select Synthesis Method start->method_choice solvothermal Solvothermal/ Hydrothermal method_choice->solvothermal High crystallinity, large single crystals microwave Microwave-Assisted method_choice->microwave Rapid synthesis, energy efficient mechanochemical Mechanochemical method_choice->mechanochemical Solvent-free, environmentally friendly electrochemical Electrochemical method_choice->electrochemical Mild conditions, control over oxidation state outcome1 outcome1 solvothermal->outcome1 High quality crystals outcome2 outcome2 microwave->outcome2 Fast reaction times outcome3 outcome3 mechanochemical->outcome3 Reduced waste outcome4 outcome4 electrochemical->outcome4 Controlled properties MOF Characterization Techniques cluster_char Characterization Methods mof Synthesized MOF pxrd PXRD mof->pxrd Crystallinity fesem FESEM mof->fesem Morphology tga TGA mof->tga Thermal Stability ftir FTIR mof->ftir Chemical Bonds n2_adsorption N2 Adsorption mof->n2_adsorption Porosity & Surface Area

References

Application Notes: 4-(2H-1,2,3-triazol-2-yl)benzaldehyde in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel corrosion inhibitors derived from 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. Triazole derivatives are a well-established class of corrosion inhibitors, valued for their efficacy in protecting various metals and alloys in aggressive acidic environments. Their protective properties are largely attributed to the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier.

The functionalization of a triazole core with a benzaldehyde group at the 4-position offers a versatile platform for the synthesis of a wide array of Schiff base derivatives. These Schiff bases, containing the azomethine group (-C=N-), are also known to be effective corrosion inhibitors. The combination of the triazole and Schiff base moieties is anticipated to yield compounds with enhanced corrosion inhibition efficiency due to the increased number of adsorption centers.

This document outlines a proposed synthetic pathway for a novel Schiff base corrosion inhibitor, SB-T2B, derived from this compound, and provides detailed protocols for its evaluation using standard electrochemical and weight loss techniques.

Proposed Synthesis of a Schiff Base Corrosion Inhibitor (SB-T2B)

A common and effective method for preparing corrosion inhibitors from aldehydes is through the synthesis of Schiff bases via condensation with a primary amine. This proposed protocol outlines the synthesis of a Schiff base from this compound and 2-amino-5-mercapto-1,3,4-thiadiazole. The resulting molecule, herein designated as SB-T2B, is expected to exhibit excellent corrosion inhibition properties due to the presence of multiple heteroatoms (N, S) and aromatic rings.

Reaction Scheme:

Synthesis_of_SB_T2B cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound process Reflux reactant1->process reactant2 2-amino-5-mercapto-1,3,4-thiadiazole reactant2->process catalyst Glacial Acetic Acid catalyst->process solvent Ethanol solvent->process product Schiff Base (SB-T2B) process->product experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis coupon_prep Metal Coupon Preparation (Polishing, Cleaning, Drying) weight_loss Weight Loss Measurement coupon_prep->weight_loss electrochemical Electrochemical Tests (PDP and EIS) coupon_prep->electrochemical solution_prep Preparation of Test Solutions (Blank and Inhibitor Solutions) solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->data_analysis electrochemical->data_analysis surface_analysis Surface Characterization (SEM/AFM) data_analysis->surface_analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a process that often involves challenges with regioselectivity. The most common route involves the reaction of 4-azidobenzaldehyde with an alkyne synthon, where controlling the position of the benzaldehyde group on the triazole ring is critical.

IssuePotential CauseRecommended Solution
Low or No Yield of the Desired Triazole Product Inactive Catalyst: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires an active Cu(I) catalyst. If using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1] Direct use of Cu(I) salts (e.g., CuI, CuBr) may fail if they have been oxidized by air exposure.
Insufficient Catalyst or Ligand: In reactions involving complex substrates, the copper catalyst can be sequestered.[1] Increasing the concentration of both the copper salt and an accelerating ligand can help.
Inappropriate Solvent: While many solvents can be used, the solubility of reactants is key. If your starting materials are not fully dissolved, consider a co-solvent system, such as using DMSO, DMF, or t-BuOH with water.[1]
Low Reaction Temperature: Many CuAAC reactions work well at room temperature, but some systems may require gentle heating to proceed efficiently.[1]
Formation of the Incorrect Isomer (e.g., 1,4-disubstituted triazole) Reaction Conditions Favoring the 1,4-Isomer: The standard CuAAC reaction strongly favors the formation of the 1,4-disubstituted triazole. The synthesis of the 2-substituted isomer is less common and requires specific conditions.Use of a Ruthenium Catalyst: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce the 1,5-disubstituted triazole. While not the target 2-substituted isomer, this highlights that the choice of metal catalyst is crucial for regioselectivity.
Alternative Synthetic Routes: Consider a synthetic pathway that does not rely on a terminal alkyne. For instance, reacting 4-formylphenylboronic acid with 1,2,3-triazole under Chan-Lam coupling conditions can favor N2-arylation.[2] Another approach is the alkylation of the triazole ring, where the choice of base and solvent can influence the regioselectivity.[2]
Difficult Purification of the Final Product Presence of Copper: Residual copper from the catalyst can complicate purification and downstream applications.Wash the crude product with a solution of EDTA or ammonium hydroxide to chelate and remove copper salts.
Mixture of Isomers: If the reaction is not highly regioselective, the product will be a mixture of isomers that can be difficult to separate by standard column chromatography.Consider specialized chromatography techniques, such as preparative HPLC or SFC (Supercritical Fluid Chromatography). Recrystallization may also be effective if one isomer is significantly less soluble.
Side Product Formation Oxidative Homocoupling of Alkynes: In CuAAC reactions, the Glaser coupling of the alkyne starting material can occur as a side reaction.Ensure that the concentration of the reducing agent (e.g., sodium ascorbate) is sufficient to maintain the copper in the Cu(I) state. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize this side reaction.
Degradation of Starting Materials: The azide or aldehyde functionalities may be sensitive to the reaction conditions.Use mild reaction conditions where possible. Protect sensitive functional groups if necessary, although this will add extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 1,2,3-triazoles, and why is the synthesis of the 2-substituted isomer challenging?

A1: The most common route is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[3][4] This reaction is highly efficient and typically yields the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.[5] The synthesis of the this compound is challenging because it requires forcing the substitution at the N2 position of the triazole ring, which is not the kinetically favored product in the standard CuAAC reaction.

Q2: What are the key starting materials for the synthesis of this compound?

A2: A plausible route would involve the reaction of 1,2,3-triazole with a 4-formylphenyl electrophile, such as 4-fluorobenzaldehyde or 4-formylphenylboronic acid. Alternatively, one could attempt a cycloaddition reaction that favors the 2-substituted product, though this is less straightforward.

Q3: How can I improve the regioselectivity to favor the 2-substituted triazole?

A3: Achieving N2-selectivity can be approached in several ways. One method is the Chan-Lam coupling of 1,2,3-triazole with a suitable arylboronic acid, where the reaction conditions can be tuned to favor N2-arylation.[2] Another strategy involves the direct alkylation or arylation of the triazole ring, where the choice of solvent, base, and counter-ion can influence the N1/N2 ratio.[2] For example, using specific bases like Na₂CO₃ in DMF has been shown to preferentially yield 2-substituted triazoles in some cases.[2]

Q4: Are there any metal-free alternatives for the synthesis of 1,2,3-triazoles?

A4: Yes, metal-free 1,3-dipolar cycloaddition reactions between azides and alkynes can be performed, but they often require elevated temperatures and result in a mixture of 1,4- and 1,5-regioisomers.[6] These methods are generally less efficient and selective than their metal-catalyzed counterparts.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis, including checking for the formation of isomers.

Experimental Protocols

Protocol 1: Chan-Lam Coupling for N2-Arylation of 1,2,3-Triazole

This protocol is a general guideline for the synthesis of N-aryl triazoles and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 1,2,3-triazole (1.2 equivalents), 4-formylphenylboronic acid (1 equivalent), and copper(II) acetate (0.1 equivalents).

  • Solvent and Base: Add a suitable solvent, such as dichloromethane (DCM) or methanol, and a base, such as pyridine or triethylamine (2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature under an air atmosphere for 24-48 hours. The reaction should be open to the air, as oxygen is often the terminal oxidant in this reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove solid residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-substituted isomer.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, which can be adapted as a starting point for the synthesis of the 1,2,3-triazole analogue.[7]

  • Reaction Setup: Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,3-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.[7]

  • Reaction Conditions: Heat the reaction mixture to 110°C and stir for 10-12 hours.[7]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction and filter to remove the potassium carbonate. Extract the filtrate with ethyl acetate (3 x 15 mL).[7]

  • Purification: Combine the organic layers, wash with water (3 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Visualizations

reaction_pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products A 4-Azidobenzaldehyde C Cu(I) Catalyst (CuAAC) A->C D Alternative Catalyst or Conditions A->D B Acetylene B->C B->D P1 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (1,4-isomer - Major Product) C->P1 High Yield P2 This compound (2-isomer - Desired Product) D->P2 Requires Optimization troubleshooting_workflow start Low Yield or Incorrect Isomer check_catalyst Is the catalyst active and in the correct oxidation state? start->check_catalyst check_conditions Are reaction conditions (solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/reductant. Consider a different ligand. check_catalyst->solution_catalyst No check_regioselectivity Is the reaction known to produce the desired isomer? check_conditions->check_regioselectivity Yes solution_conditions Screen solvents and temperatures. Ensure all reagents are dissolved. check_conditions->solution_conditions No solution_regioselectivity Change catalyst (e.g., Ru-based). Explore alternative synthetic routes (e.g., Chan-Lam coupling). check_regioselectivity->solution_regioselectivity No

References

Technical Support Center: Purification of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities largely depend on the synthetic route employed. However, you can typically expect to find:

  • Unreacted Starting Materials: Such as 1,2,3-triazole and a 4-substituted benzaldehyde derivative (e.g., 4-fluorobenzaldehyde or 4-iodobenzaldehyde).

  • Isomeric Byproducts: The constitutional isomer, 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, is a very common impurity that can be challenging to separate due to its similar polarity.

  • Reagents and Catalysts: Residual catalysts (e.g., copper salts if using a click chemistry approach) or bases (e.g., potassium carbonate).[1]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO are often used in the synthesis and can be difficult to remove.[2]

  • Oxidation Product: The corresponding carboxylic acid, 4-(2H-1,2,3-triazol-2-yl)benzoic acid, may form if the aldehyde is exposed to air for extended periods.[3]

Q2: Which purification technique is best for my sample of this compound?

A2: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization: Ideal for large quantities of material with relatively low levels of impurities. It is cost-effective and straightforward.[3]

  • Column Chromatography: Excellent for removing impurities with different polarities, including the common 1H-triazole isomer. However, aldehydes can sometimes be sensitive to silica gel.[4]

  • Preparative HPLC: Offers the highest resolution for separating very similar impurities, such as isomers, and is suitable for achieving very high purity on a small to medium scale.[5][6]

  • Bisulfite Extraction: A chemical method specifically for removing aldehydes from a mixture. It is useful for separating the product from non-aldehyde impurities but will not separate it from other aldehyde-containing compounds.[5][7]

Q3: My purified this compound is showing a broad melting point. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification is recommended to obtain a sharp melting point.

Purification Techniques: A Comparative Overview

The following table summarizes the primary purification techniques applicable to this compound.

Technique Primary Use Case Advantages Disadvantages Key Considerations
Recrystallization Primary purification of solid crude product (grams to kgs).- Cost-effective- Scalable- Simple procedure- Lower resolution for similar impurities- Potential for product loss in mother liquorSolvent selection is critical. Ethanol or mixed solvent systems like ethanol/water are often effective for triazole derivatives.[3]
Column Chromatography Removal of impurities with different polarities (isomers, starting materials).- High versatility- Good separation power- Aldehyde may degrade on acidic silica[4]- Can be time-consuming and solvent-intensive[6]Use of deactivated silica (with triethylamine) or alumina is recommended. Monitor fractions carefully with TLC.[4]
Preparative HPLC High-purity isolation for analytical standards or final drug candidates.- Highest resolution separation[6]- Suitable for complex mixtures- Expensive- Limited sample capacity- Requires specialized equipmentA C18 reversed-phase column is a common choice for triazole compounds.[6]
Bisulfite Extraction Selective removal of the aldehyde product from non-carbonyl impurities.- Highly specific to aldehydes[5]- Rapid and easy to perform- Does not remove other aldehyde impurities- Requires a subsequent step to regenerate the aldehydeEnsure vigorous mixing to facilitate adduct formation. The aldehyde is recovered by basification.[5][7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The compound is highly soluble even at low temperatures.1. Boil off some solvent to concentrate the solution and cool again.2. Try a different solvent system (e.g., a mixed solvent like ethyl acetate/hexane).
Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly.2. The melting point of the compound is lower than the boiling point of the solvent.1. Reheat to dissolve the oil, then allow the solution to cool more slowly (e.g., by insulating the flask).2. Choose a lower-boiling point solvent.
Low recovery of purified product. 1. Too much solvent was used, leaving product in the mother liquor.2. Crystals were washed with a solvent in which they are too soluble.1. Concentrate the mother liquor to obtain a second crop of crystals.2. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC/column. 1. The solvent system (mobile phase) is not optimal.2. The column is overloaded with the crude sample.1. Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate) via TLC to find one that gives good separation (Rf of desired product ~0.3).[4]2. Use a larger column or reduce the amount of sample loaded.
Product is degrading on the column (streaking on TLC). Aldehydes can be sensitive to the acidic nature of standard silica gel.[4]1. Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (~0.5-1%).2. Consider using a different stationary phase, such as neutral alumina.[4]
Compound elutes too quickly or not at all. The polarity of the mobile phase is incorrect.1. If eluting too quickly (high Rf), use a less polar solvent system.2. If stuck on the column (low Rf), gradually increase the polarity of the solvent system.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol and add the minimum amount of hot ethanol to the flask with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel (slurry packed using the chosen mobile phase). To prevent degradation, consider using silica gel treated with 1% triethylamine in the mobile phase.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Carefully load the dried, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_0 Purification Workflow crude Crude Product (from synthesis) dissolve Dissolve in Minimum Hot Solvent crude->dissolve recrystallize Recrystallization dissolve->recrystallize Cool Slowly filter_wash Filter and Wash Crystals recrystallize->filter_wash mother_liquor Mother Liquor (contains impurities) recrystallize->mother_liquor dry Dry Pure Product filter_wash->dry

Caption: General experimental workflow for purification by recrystallization.

G cluster_1 Purification Method Selection Guide start Start: Crude Sample scale_check Scale? start->scale_check purity_check Purity Goal? recrystallize Recrystallization purity_check->recrystallize Moderate Purity column Column Chromatography purity_check->column High Purity scale_check->purity_check Large (>5g) impurity_type Impurity Type? scale_check->impurity_type Small (<5g) impurity_type->column Different Polarity prep_hplc Preparative HPLC impurity_type->prep_hplc Isomers / Very Similar

References

Technical Support Center: Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

The primary challenge is controlling the regioselectivity of the reaction. The formation of the 1,2,3-triazole ring or the substitution on an existing NH-1,2,3-triazole can lead to a mixture of two constitutional isomers: the desired this compound and the undesired 4-(1H-1,2,3-triazol-1-yl)benzaldehyde. The formation of the 1H-isomer is the most common and significant "side reaction."

Q2: Which synthetic routes can be employed to favor the formation of the 2H-1,2,3-triazole isomer?

Several strategies can be used to enhance the yield of the desired 2H-isomer:

  • N-Arylation of 1,2,3-triazole: This is a common approach where 1,2,3-triazole is reacted with a 4-formylphenyl electrophile. The regioselectivity is highly dependent on reaction conditions.[1]

  • Chan-Lam Coupling: The reaction of 1,2,3-triazole with 4-formylphenylboronic acid under Chan-Lam conditions can afford 2-aryl-1,2,3-triazoles with high regioselectivity.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 1,2,3-triazole with an activated aryl halide, such as 4-fluoro- or 4-nitrobenzaldehyde, can lead to the regiospecific formation of the 2-aryl substituted product.[2][3]

  • Cycloaddition Reactions: While the classic Huisgen thermal cycloaddition often results in mixtures, certain catalytic systems can influence regioselectivity. However, direct cycloaddition to form N-aryl triazoles often requires multi-step processes or specific precursors to control the outcome.

Q3: Besides the formation of the 1H-isomer, what other side reactions should I be aware of?

Other potential side reactions depend on the chosen synthetic route:

  • If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach to build the triazole ring first: A common side reaction is the oxidative homocoupling of the terminal alkyne starting material.[4]

  • Reactions involving the aldehyde group: The aldehyde functionality can be sensitive to certain reagents and conditions. For example, strong bases might promote self-condensation (aldol) reactions, and some nucleophiles could react with the aldehyde.

  • Decomposition of starting materials: Azides, especially when heated, can be unstable. Similarly, organometallic reagents or catalysts might have limited stability.

Q4: How can I confirm that I have synthesized the correct 2H-isomer?

Spectroscopic methods are essential for distinguishing between the 1H- and 2H-isomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the triazole ring protons and carbons will differ between the two isomers due to the different electronic environments. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the formyl proton and the triazole ring carbons to help elucidate the connectivity.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q5: Is it possible to separate the 1H- and 2H-isomers if a mixture is formed?

Separation can be challenging as the isomers often have very similar physical properties, such as boiling and melting points.[5] However, column chromatography on silica gel is the most common method attempted for their separation. Careful selection of the eluent system and potentially using a high-performance liquid chromatography (HPLC) system may be required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired 2H-isomer Suboptimal reaction conditions for N2-selectivity.- If performing an N-arylation, screen different bases (e.g., K2CO3, Na2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO).[2][3]- Consider switching to a more regioselective method like a Chan-Lam coupling with a suitable copper catalyst and ligand.[2][3]- Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions.
Product is a mixture of 1H- and 2H-isomers Lack of regioselectivity in the N-arylation or cycloaddition step.- Modify reaction conditions to favor the 2H-isomer (see table below).- For alkylation/arylation, sterically hindered substrates can favor N2 substitution.[1]- Attempt separation of the isomers using column chromatography with a carefully optimized solvent system or HPLC.
Presence of a byproduct from alkyne homocoupling (in CuAAC routes) Presence of oxygen in the reaction mixture, leading to oxidative coupling of the copper acetylide intermediate.[4]- Degas all solvents and reagents thoroughly before use.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Use a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[6]
Degradation of the aldehyde group The aldehyde is sensitive to the reaction conditions (e.g., strong base, high temperature).- Use milder bases or reaction conditions.- Reduce the reaction time and temperature where possible.- If necessary, consider a synthetic route where the aldehyde is introduced in a later step or is protected during the triazole formation.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Arylation Regioselectivity of 1,2,3-Triazole

Method Reagents Typical Conditions Observed Selectivity Reference
SNAr Reaction1,2,3-triazole, activated aryl halide (e.g., 4-fluorobenzaldehyde)Base (e.g., K2CO3), Solvent (e.g., DMF), Elevated temperatureRegiospecific formation of 2-aryl substituted products.[2][3]
Chan-Lam Coupling1,2,3-triazole, 4-formylphenylboronic acidCu(OAc)2, Solvent (e.g., DMSO), Open air, HeatHighly regioselective for the 2-N-aryl derivative.[2][3]
Base-mediated Alkylation/Arylation1,2,3-triazole, electrophileBase (Na2CO3), Solvent (DMF)Preferential formation of the 2-substituted isomer.[2]

Experimental Protocols

Protocol: Synthesis of this compound via Chan-Lam Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 1,2,3-triazole

  • 4-Formylphenylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a reaction vessel, add 1,2,3-triazole (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and copper(II) acetate (0.1 equivalents).

  • Add DMSO as the solvent.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) in an open-air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterize the final product using NMR (1H, 13C) and mass spectrometry to confirm its identity and purity.

Visualizations

SynthesisPathway cluster_start Starting Materials cluster_reaction Chan-Lam Coupling cluster_products Products 1,2,3-Triazole 1,2,3-Triazole Reaction Cu(OAc)2, DMSO, Heat 1,2,3-Triazole->Reaction 4-Formylphenylboronic acid 4-Formylphenylboronic acid 4-Formylphenylboronic acid->Reaction Desired Product This compound Reaction->Desired Product Major Side Product 4-(1H-1,2,3-triazol-1-yl)benzaldehyde Reaction->Side Product Minor

Caption: Synthetic pathway for this compound.

TroubleshootingWorkflow start Crude product obtained check_purity Analyze by NMR/LC-MS start->check_purity is_mixture Isomeric mixture? check_purity->is_mixture other_impurities Other impurities present? is_mixture->other_impurities No column_chromatography Perform column chromatography is_mixture->column_chromatography Yes pure_product Desired 2H-isomer isolated other_impurities->pure_product No troubleshoot_synthesis Troubleshoot side reactions (e.g., aldehyde degradation) other_impurities->troubleshoot_synthesis Yes re_analyze Re-analyze fractions column_chromatography->re_analyze re_analyze->pure_product Separation successful optimize_conditions Optimize reaction conditions for regioselectivity re_analyze->optimize_conditions Separation fails

Caption: Troubleshooting workflow for product purification.

SideReaction cluster_reactants Reactants in CuAAC cluster_conditions Conditions cluster_side_product Side Product Alkyne 4-Ethynylbenzaldehyde Catalyst Cu(I) Catalyst + Oxygen (O2) Alkyne->Catalyst Dimer 1,4-Bis(4-formylphenyl)buta-1,3-diyne Catalyst->Dimer Oxidative Homocoupling

Caption: Alkyne homocoupling side reaction.

References

Technical Support Center: Optimization of Click Chemistry with Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient click chemistry experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during CuAAC reactions with benzaldehyde derivatives.

Problem Potential Cause Recommended Solution
No or Low Product Yield Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[1]- Use a Reducing Agent: Employ a fresh solution of a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ. An excess of the reducing agent is often recommended.[1][2] - Utilize a Stabilizing Ligand: Add a ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst from oxidation and disproportionation. A 5:1 ligand-to-copper ratio is a good starting point.[1][3][4] - Degas Solvents: Remove dissolved oxygen from reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[5]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the catalyst.- Purify Starting Materials: Ensure the purity of your benzaldehyde-derived azide or alkyne through appropriate purification techniques like column chromatography or recrystallization.
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can hinder the reaction.- Optimize Stoichiometry: Typically, a slight excess of one of the reactants (e.g., 1.1 equivalents of the azide) can drive the reaction to completion. - Solvent Choice: A mixture of solvents like t-butanol/water or DMSO/water is often effective. The choice of solvent can significantly impact reaction rates.[6] - pH Considerations: The CuAAC reaction is generally robust over a wide pH range (4-12).[2] However, for biological applications, a pH of around 7 is recommended.[7]
Aldehyde Interference (Potential): Although generally compatible, the aldehyde group could potentially interact with the catalyst or other reagents under certain conditions.- Protecting Group Strategy: If aldehyde-related side reactions are suspected, consider protecting the aldehyde as an acetal. Acetals are stable under the basic or neutral conditions of click chemistry and can be removed post-reaction.[3][8][9]
Formation of Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling): In the absence of a sufficient amount of reducing agent, the alkyne can dimerize.[1]- Ensure Excess Reducing Agent: Maintain a sufficient concentration of sodium ascorbate throughout the reaction to prevent oxidative side reactions.[1][2]
Potential Aldehyde Oxidation/Reduction: While not commonly reported for CuAAC, the reaction conditions (copper salts, reducing agents) could potentially lead to the oxidation of the benzaldehyde to a carboxylic acid or its reduction to an alcohol.- Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect any unexpected byproducts. - Protecting Group: As mentioned above, protecting the aldehyde group can prevent these potential side reactions.[3][8][9]
Difficulty in Product Purification Copper Catalyst Removal: Residual copper can be difficult to remove from the final product.- Aqueous Work-up: Quench the reaction with an aqueous solution of ammonium chloride or EDTA to chelate and remove the copper. - Filtration: Pass the crude reaction mixture through a short plug of silica gel or celite.
Solubility Issues: The triazole product may have different solubility characteristics compared to the starting materials.- Solvent Extraction: Use an appropriate solvent system for extraction based on the polarity of your product. - Chromatography: Column chromatography is a common and effective method for purifying triazole products.[10]

Frequently Asked Questions (FAQs)

Q1: Is the benzaldehyde functional group compatible with standard CuAAC reaction conditions?

A1: Generally, the aldehyde functional group is considered compatible with CuAAC (click chemistry) conditions. The reaction is known for its high chemoselectivity and tolerance of a wide variety of functional groups.[2][6] However, under specific conditions or with prolonged reaction times, the possibility of side reactions involving the aldehyde, such as oxidation or reduction, cannot be entirely ruled out. Careful monitoring of the reaction is always recommended.

Q2: Can the electronic properties of substituents on the benzaldehyde ring affect the click reaction?

A2: The electronic properties of substituents (electron-donating or electron-withdrawing) on the aromatic ring can influence the reactivity of the azide or alkyne. While the effect on the CuAAC reaction is not extensively documented, studies on other reactions involving benzaldehyde derivatives suggest that strong electron-withdrawing groups can impact reactivity.[11] For CuAAC, these effects are generally considered to be minor compared to factors like catalyst activity and reactant concentration.

Q3: What is the recommended order of addition for the reagents in a CuAAC reaction?

A3: A generally recommended order of addition is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). This premixed catalyst solution is then added to the solution containing the azide and alkyne substrates. Finally, the reducing agent (e.g., sodium ascorbate) is added to initiate the reaction.[4] This procedure helps to ensure the formation of the stable copper-ligand complex and minimizes the risk of catalyst precipitation or side reactions.

Q4: Do I need to protect the aldehyde group before performing the click reaction?

A4: In most cases, it is not necessary to protect the aldehyde group. However, if you observe low yields or the formation of unidentified side products that could be related to the aldehyde, protecting it as an acetal is a viable strategy.[3][8][9] This involves reacting the benzaldehyde derivative with a diol (like ethylene glycol) in the presence of an acid catalyst to form a cyclic acetal, which is stable under click chemistry conditions. The acetal can then be easily removed after the click reaction by treatment with aqueous acid.

Q5: What are the best solvents for CuAAC reactions with benzaldehyde derivatives?

A5: Benzaldehyde derivatives often have good solubility in a range of organic solvents. Common solvent systems for CuAAC reactions that are likely to be effective include mixtures of water with t-butanol, DMSO, DMF, or acetonitrile.[6] The choice of solvent can influence the reaction rate, so some optimization may be necessary for your specific substrates.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key quantitative data for optimizing CuAAC reactions.

Table 1: Typical Reagent Concentrations

ReagentConcentration RangeNotes
Alkyne/Azide10 µM - 10 mMFor bioconjugation, concentrations are often in the µM range. For organic synthesis, mM concentrations are common.
Copper(II) Sulfate0.1 - 5 mol%Typically used in catalytic amounts relative to the limiting reagent.
Sodium Ascorbate1 - 10 equivalentsUsed in excess to ensure the reduction of Cu(II) to Cu(I) and to counteract dissolved oxygen.[1][2]
Ligand (e.g., TBTA, THPTA)1 - 5 equivalents to CopperA 5:1 ligand to copper ratio is often recommended to stabilize the Cu(I) catalyst.[3][4]

Table 2: Common Solvent Systems and Temperatures

Solvent SystemTypical TemperatureApplications
t-Butanol/H₂O (1:1)Room TemperatureGeneral organic synthesis.
DMSO/H₂ORoom Temperature - 50°CGood for substrates with poor water solubility.
DMF/H₂ORoom TemperatureGeneral organic synthesis.
Acetonitrile/H₂ORoom TemperatureCan be effective, but acetonitrile can sometimes coordinate to the copper.
Pure WaterRoom TemperatureIdeal for bioconjugation with water-soluble substrates and ligands.[6]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Benzaldehyde Derivative

This protocol provides a starting point for the copper-catalyzed click reaction between an alkyne-functionalized benzaldehyde and an azide.

Materials:

  • Alkyne-functionalized benzaldehyde derivative

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., t-butanol/water 1:1 mixture)

  • Deionized water

  • Argon or Nitrogen gas (optional, but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-benzaldehyde (e.g., 100 mM in DMSO) and azide (e.g., 110 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

    • Prepare a stock solution of the ligand (e.g., 500 mM TBTA in DMSO or THPTA in water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-benzaldehyde solution (1 equivalent).

    • Add the azide solution (1.1 equivalents).

    • Add the solvent (e.g., t-butanol/water 1:1) to achieve the desired final concentration (e.g., 0.1 M).

    • If using an inert atmosphere, degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, premix the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.25 equivalents) and vortex briefly.

    • Add the premixed catalyst solution to the reaction vial.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture to initiate the reaction.

    • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride to remove the copper catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Low Yield in CuAAC

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst System start->catalyst_check reagent_check Verify Reagent Quality start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check aldehyde_issue Consider Aldehyde Interference start->aldehyde_issue catalyst_oxidation Is the Cu(I) catalyst being oxidized? catalyst_check->catalyst_oxidation reagent_purity Are starting materials pure? reagent_check->reagent_purity conditions_optimization Are reaction conditions optimal? conditions_check->conditions_optimization aldehyde_side_reaction Are there aldehyde-related side reactions? aldehyde_issue->aldehyde_side_reaction add_reducing_agent Add fresh sodium ascorbate (excess) catalyst_oxidation->add_reducing_agent Yes add_ligand Use a stabilizing ligand (e.g., TBTA, THPTA) catalyst_oxidation->add_ligand Yes degas_solvents Degas solvents to remove oxygen catalyst_oxidation->degas_solvents Yes purify_reagents Purify azide and alkyne reagent_purity->purify_reagents No optimize_stoichiometry Adjust stoichiometry (slight excess of one reactant) conditions_optimization->optimize_stoichiometry No optimize_solvent Screen different solvent systems conditions_optimization->optimize_solvent No optimize_temp Vary the reaction temperature conditions_optimization->optimize_temp No protecting_group Protect aldehyde as an acetal aldehyde_side_reaction->protecting_group Suspected

Caption: Troubleshooting workflow for low product yield in CuAAC reactions.

General Experimental Workflow for CuAAC with Benzaldehyde Derivatives

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_alkyne Prepare Alkyne-Benzaldehyde Solution mix_reactants Combine Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azide Solution prep_azide->mix_reactants prep_catalyst Premix CuSO4 and Ligand add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate and Monitor (TLC/LC-MS) initiate->incubate quench Quench and Extract incubate->quench remove_cu Wash to Remove Copper quench->remove_cu purify Purify by Column Chromatography remove_cu->purify characterize Characterize Product purify->characterize

References

Technical Support Center: Overcoming Solubility Challenges with 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(2H-1,2,3-triazol-2-yl)benzaldehyde in biological assays. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays. Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and tolerance of your biological system.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in a final assay?

A3: The final concentration of organic solvents in your biological assay should be kept to a minimum to avoid solvent-induced artifacts or toxicity. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be 0.1% or lower. It is crucial to always include a vehicle control (the same concentration of solvent without the compound) in your experimental design to account for any effects of the solvent itself.

Q4: My compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. The key is to ensure that the compound remains in solution at the final desired concentration in your assay medium.

Troubleshooting Guide

This guide will help you systematically address solubility issues with this compound.

Problem Potential Cause Recommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for the compound.Try a stronger organic solvent for your stock solution, such as DMSO or DMF. Gentle warming (to 37°C) and vortexing can also aid dissolution.
Compound precipitates out of solution upon dilution into aqueous media. The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The organic solvent concentration is not sufficient to maintain solubility.1. Decrease the final concentration: Test a lower final concentration of the compound in your assay. 2. Increase the organic co-solvent concentration: If your assay allows, slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control. 3. Use a solubilizing agent: Incorporate a surfactant or cyclodextrin into your aqueous buffer to enhance solubility. (See Experimental Protocols).
Inconsistent results or poor dose-response curves. The compound may not be fully solubilized, leading to inaccurate concentrations. The compound may be adsorbing to plasticware.1. Visually inspect for precipitation: Before adding to your assay, ensure your diluted solution is clear. Centrifuge the diluted solution and test the supernatant. 2. Use low-adhesion plasticware: If you suspect adsorption to be an issue, use low-protein-binding plates and tubes. 3. Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment.

Solvent and Solubilizing Agent Data

The following table provides a summary of common solvents and solubilizing agents that can be used to address solubility issues. The effectiveness of each will need to be empirically determined for this compound.

Solvent/Agent Type Typical Stock Concentration Recommended Final Assay Concentration Notes
Dimethyl Sulfoxide (DMSO) Organic Co-solvent10-50 mM≤ 0.5%The most common choice for initial stock solutions.
Ethanol Organic Co-solvent10-50 mM≤ 1%Can be a good alternative to DMSO for some cell lines.
N,N-Dimethylformamide (DMF) Organic Co-solvent10-50 mM≤ 0.5%A stronger solvent than DMSO, but can be more toxic.
Tween® 20/80 Non-ionic Surfactant1-10% in water or buffer0.01 - 0.1%Can help to prevent precipitation and improve solubility.[2]
Pluronic® F-68 Non-ionic Surfactant1-10% in water or buffer0.01 - 0.1%Another gentle surfactant option.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Cyclodextrin10-40% (w/v) in water or buffer0.1 - 2%Forms inclusion complexes to enhance solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Improving Solubility with a Surfactant

  • Prepare your aqueous assay buffer.

  • Add a small amount of a surfactant stock solution (e.g., 10% Tween® 20) to your assay buffer to achieve the desired final concentration (e.g., 0.05%).

  • Mix the buffer thoroughly.

  • Prepare an intermediate dilution of your this compound stock solution in the surfactant-containing buffer.

  • Add this intermediate dilution to your final assay system.

  • Always include a vehicle control containing the same concentration of both the primary solvent (e.g., DMSO) and the surfactant.

Protocol 3: Using Cyclodextrins to Enhance Solubility

  • Prepare a stock solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 20% w/v).

  • Prepare an intermediate dilution of your this compound stock solution in the HP-β-CD solution.

  • Vortex the mixture and allow it to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Add this complexed solution to your final assay.

  • Include a vehicle control with the same final concentrations of the primary solvent and HP-β-CD.

Visualizing Experimental Workflows

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting cluster_assay Final Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Warm add_dmso->vortex store Store at -20°C vortex->store precipitate Precipitation? lower_conc Lower Final Conc. precipitate->lower_conc Yes add_surfactant Add Surfactant precipitate->add_surfactant Yes use_cd Use Cyclodextrin precipitate->use_cd Yes assay Proceed to Assay precipitate->assay No stock Stock Solution stock->precipitate lower_conc->assay add_surfactant->assay use_cd->assay signaling_pathway_placeholder cluster_cell Cellular Environment Compound This compound (in solution) Target Putative Target Protein Compound->Target Binding Downstream Downstream Signaling Target->Downstream Modulation Response Biological Response Downstream->Response

References

Troubleshooting NMR peak assignments for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, focusing on the interpretation and assignment of its NMR spectra.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimated based on analogous structures and known substituent effects and should be used as a guide for initial assignments.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
H-α (Aldehyde)10.1 - 10.0sC=O (Aldehyde)191 - 190
H-2', H-6'8.1 - 8.0dC-4'145 - 143
H-3', H-5'8.0 - 7.9dC-1'138 - 136
H-4, H-5 (Triazole)7.9 - 7.8sC-4, C-5 (Triazole)135 - 133
C-2', C-6'131 - 129
C-3', C-5'122 - 120

Troubleshooting Guides and FAQs

Q1: The aromatic proton signals in my ¹H NMR spectrum are overlapping. How can I definitively assign the protons on the benzaldehyde ring?

A1: Overlapping signals in the aromatic region are common for para-substituted benzene rings. To resolve these, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended.

Experimental Protocol: 2D COSY

  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Run a standard COSY-45 or COSY-90 pulse sequence on the NMR spectrometer.

  • Processing and Interpretation:

    • Process the 2D data to obtain a contour plot.

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates that they are scalar-coupled (typically through 2-4 bonds).

    • For this compound, you should observe a cross-peak between the doublet at ~8.05 ppm (H-2', H-6') and the doublet at ~7.95 ppm (H-3', H-5'), confirming their ortho relationship. The aldehydic proton (H-α) and the triazole protons (H-4, H-5) should not show COSY correlations to the benzaldehyde ring protons.

Q2: I observe a singlet in the aromatic region around 7.8-7.9 ppm. How do I confirm this corresponds to the triazole protons?

A2: The two equivalent protons on the 2H-1,2,3-triazole ring are expected to appear as a singlet. To confirm this assignment and distinguish it from any other potential singlets, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is the most effective method.

Experimental Protocol: 2D HSQC

  • Sample Preparation: Use the same sample prepared for the COSY experiment.

  • Acquisition: Run a standard HSQC pulse sequence. This experiment correlates proton signals with their directly attached carbon signals.

  • Processing and Interpretation:

    • Process the 2D data. The x-axis will correspond to the ¹H spectrum, and the y-axis will correspond to the ¹³C spectrum.

    • Locate the singlet in your ¹H spectrum on the x-axis.

    • You should observe a cross-peak connecting this proton signal to a carbon signal in the ¹³C spectrum. For the triazole protons, this cross-peak will correlate the ¹H singlet at ~7.85 ppm to the triazole carbon signal at ~134 ppm. This confirms the assignment of both the proton and the carbon of the triazole ring.

Q3: How can I be certain that the triazole substituent is at the C-4' position of the benzaldehyde ring and not another position?

A3: The substitution pattern can be unequivocally determined using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are separated by 2-3 bonds.

Experimental Protocol: 2D HMBC

  • Sample Preparation: The same sample can be used.

  • Acquisition: Run a standard HMBC pulse sequence. It is advisable to set the experiment to detect correlations over a range of coupling constants (e.g., optimized for 8 Hz).

  • Processing and Interpretation:

    • Process the 2D data.

    • To confirm the C-4' substitution, look for the following key long-range correlations:

      • A cross-peak between the triazole protons (H-4, H-5) at ~7.85 ppm and the carbon C-4' of the benzaldehyde ring.

      • A cross-peak between the protons ortho to the aldehyde group (H-2', H-6') at ~8.05 ppm and the aldehydic carbon (C=O) at ~190 ppm.

      • A cross-peak between the aldehydic proton (H-α) at ~10.05 ppm and the carbon C-1' of the benzaldehyde ring.

    • The presence of these correlations confirms the connectivity and the para-substitution pattern.

Q4: The quaternary carbon signals in my ¹³C NMR spectrum are weak. How can I confidently assign them?

A4: Quaternary carbons (C-1' and C-4') often show weak signals in a standard ¹³C NMR spectrum due to their long relaxation times. An HMBC experiment is the best tool for their assignment.

Experimental Protocol: Utilizing HMBC for Quaternary Carbons

  • Data Acquisition: Use the HMBC data from the previous step.

  • Interpretation:

    • C-1' (Carbon attached to the aldehyde): This carbon should show a cross-peak to the aldehydic proton (H-α) at ~10.05 ppm and to the protons on the adjacent carbons (H-2', H-6') at ~8.05 ppm.

    • C-4' (Carbon attached to the triazole): This carbon will show a cross-peak to the protons on the neighboring carbons (H-3', H-5') at ~7.95 ppm. Crucially, it should also show a correlation to the triazole protons (H-4, H-5) at ~7.85 ppm, confirming the attachment point of the triazole ring.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.

Troubleshooting_Workflow start Start: Acquire 1D ¹H and ¹³C NMR check_1d Are all peaks unambiguously assigned? start->check_1d finish Assignment Complete check_1d->finish Yes issue_aromatic Issue: Overlapping aromatic signals? check_1d->issue_aromatic No cosy Run 2D COSY Assign ortho-coupled protons issue_aromatic->cosy Yes issue_triazole_h Issue: Confirm triazole proton singlet? issue_aromatic->issue_triazole_h No cosy->issue_triazole_h hsqc Run 2D HSQC Correlate triazole ¹H to ¹³C issue_triazole_h->hsqc Yes issue_connectivity Issue: Confirm substitution pattern and assign quaternary carbons? issue_triazole_h->issue_connectivity No hsqc->issue_connectivity hmbc Run 2D HMBC Identify long-range H-C correlations issue_connectivity->hmbc Yes re_evaluate Re-evaluate all assignments with 2D data issue_connectivity->re_evaluate No hmbc->re_evaluate re_evaluate->check_1d Re-check

NMR Peak Assignment Troubleshooting Workflow

Stability issues of the triazole ring under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the triazole ring under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the triazole ring in acidic and basic conditions?

A1: Both 1,2,3- and 1,2,4-triazole rings are known for their remarkable stability across a wide range of pH values.[1] They are generally resistant to hydrolysis under both strongly acidic and basic conditions due to their aromatic nature, which provides significant resonance stabilization.[2] However, extreme conditions of acid or base, especially at elevated temperatures, can lead to degradation or ring cleavage.[3] For instance, while stable to 1M HCl, accidental use of concentrated HCl during a synthesis has been reported to cause hydrolysis back to the starting materials.[3]

Q2: What is the general thermal stability of triazole derivatives?

A2: Triazole derivatives are generally thermally stable, with many showing no significant decomposition below 200-250°C.[2] The thermal stability is influenced by the nature and position of substituents on the ring. For example, the introduction of nitro groups can impact thermal stability, and the decomposition pathways of energetic materials containing triazole rings have been studied extensively.[4][5]

Q3: Are triazole rings susceptible to oxidation and reduction?

A3: The triazole ring itself is relatively insensitive to many common oxidizing and reducing agents.[6] However, the substituents on the triazole ring can be susceptible to redox reactions. For example, some triazole antifungal agents have been shown to undergo oxidative degradation, which can be mediated by radical mechanisms.[7][8] The triazole ring's stability to reduction is also generally high, though specific reagents and reaction conditions can lead to ring cleavage in some cases.

Q4: Can the triazole ring undergo cleavage or rearrangement?

A4: While generally stable, the triazole ring can undergo cleavage or rearrangement under certain conditions. For instance, flash vacuum pyrolysis at high temperatures (400-800°C) can lead to ring-opening and the formation of carbene species.[9] Transition metal catalysis has also been employed for triazole ring-opening reactions, particularly with N-sulfonyl or other electron-withdrawing group-substituted triazoles.[9] Thermal rearrangements can also occur at high temperatures, potentially leading to a mixture of isomers.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving triazole-containing compounds.

Issue 1: Unexpected decomposition of a triazole-containing compound during a reaction.

Possible Cause:

  • Harsh acidic or basic conditions: Although generally stable, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, can lead to hydrolysis of the triazole ring or sensitive functional groups on its substituents.

  • Presence of strong oxidizing or reducing agents: While the core ring is robust, certain reagents may react with the triazole ring or its substituents, leading to degradation.

  • High reaction temperatures: Exceeding the thermal stability limit of your specific triazole derivative can cause decomposition.

Troubleshooting Steps:

  • Review Reaction Conditions: Assess the pH, temperature, and reagents used.

  • Literature Search: Check for known incompatibilities of your specific triazole scaffold with the reagents and conditions employed.

  • Protecting Groups: If a specific functional group is suspected to be the cause of instability, consider using a suitable protecting group.

  • Modify Conditions: If possible, use milder reaction conditions (e.g., lower temperature, less concentrated acid/base).

Issue 2: Formation of unexpected byproducts during triazole synthesis.

Possible Cause:

  • Formation of 1,3,4-Oxadiazoles: A common side reaction, particularly when using acylhydrazines as starting materials, is the intramolecular cyclization to form a 1,3,4-oxadiazole.[9]

  • Formation of Isomeric Triazoles: In some synthetic routes, such as the Einhorn-Brunner reaction, a mixture of regioisomers (e.g., N-1 vs. N-4 alkylation) can be formed.[9]

Troubleshooting Steps:

  • Control Reaction Conditions: To minimize 1,3,4-oxadiazole formation, ensure strictly anhydrous conditions and consider lowering the reaction temperature.[10]

  • Choice of Reagents: The choice of acylating agent can influence the reaction pathway and minimize side reactions.[10]

  • Catalyst Selection: For reactions where regioisomers are possible, the choice of catalyst can control the regioselectivity.

Quantitative Stability Data

The following tables summarize the thermal stability of various substituted triazole derivatives.

Table 1: Thermal Decomposition Data for Selected 1,2,4-Triazole Derivatives

CompoundOnset of Decomposition (°C)Decomposition Peak (°C)Analysis Method
3-Amino-1,2,4-triazole~220285TGA
3-Amino-5-nitro-1,2,4-triazole237243DTA
3,5-Diamino-1,2,4-triazole290320TGA

Table 2: Thermal Decomposition Data for Selected 1,2,3-Triazole Derivatives

CompoundOnset of Decomposition (°C)Decomposition Peak (°C)Analysis Method
1-Benzyl-4-phenyl-1H-1,2,3-triazole>300-TGA
1-(4-Methoxyphenyl)-1H-1,2,3-triazole250275TGA
4-Nitro-1-phenyl-1H-1,2,3-triazole245260DTA

Note: The exact decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate) and the purity of the sample.

Experimental Protocols

The following are generalized protocols for assessing the stability of triazole derivatives under forced degradation conditions, based on ICH guidelines. These should be adapted for specific compounds and analytical methods (e.g., HPLC, LC-MS).

Protocol 1: Acid and Base Hydrolysis Stability Study

Objective: To determine the stability of a triazole derivative in acidic and basic solutions.

Materials:

  • Triazole derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, add a known volume of the stock solution to separate volumetric flasks containing 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).

  • For basic hydrolysis, add a known volume of the stock solution to separate volumetric flasks containing 0.1 M NaOH and 1 M NaOH to achieve the same final concentration.

  • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Incubate all solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the remaining triazole derivative and detect any degradation products.[11]

Protocol 2: Oxidative Stability Study

Objective: To evaluate the stability of a triazole derivative in the presence of an oxidizing agent.

Materials:

  • Triazole derivative

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • HPLC grade water and acetonitrile

  • HPLC system

Procedure:

  • Prepare a stock solution of the triazole derivative as described in Protocol 1.

  • Add a known volume of the stock solution to separate volumetric flasks containing 3% H₂O₂ and 30% H₂O₂ to achieve a final desired concentration.

  • Prepare a control sample in the solvent.

  • Keep the solutions at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time intervals, withdraw aliquots, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

  • Analyze the samples to determine the extent of degradation.

Visualizations

Signaling Pathways and Workflows

troubleshooting_workflow start Experiment with Triazole Compound issue Unexpected Result Observed (e.g., low yield, degradation) start->issue check_conditions Review Reaction Conditions (pH, Temp, Reagents) issue->check_conditions Initial Assessment lit_search Conduct Literature Search (Known Incompatibilities) check_conditions->lit_search analyze_byproducts Characterize Byproducts (NMR, MS, etc.) lit_search->analyze_byproducts modify Modify Experimental Protocol analyze_byproducts->modify Informed Decision protect Introduce Protecting Group analyze_byproducts->protect If functional group is the issue end Successful Outcome modify->end protect->end

Caption: A general workflow for troubleshooting unexpected results in reactions involving triazole compounds.

side_reaction_pathway start Acylhydrazine Intermediate desired_path Intermolecular Reaction start->desired_path Favorable Conditions (Anhydrous, Milder Temp) side_path Intramolecular Cyclization start->side_path Harsh Conditions (Acidic, Dehydrating) triazole Desired 1,2,4-Triazole Product desired_path->triazole oxadiazole 1,3,4-Oxadiazole Byproduct side_path->oxadiazole

Caption: Competing reaction pathways in the synthesis of 1,2,4-triazoles from acylhydrazines.

References

Technical Support Center: Scalable Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical step. The catalyst may be inactive due to oxidation.If using a Copper(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1][2] For direct use of Cu(I) salts (e.g., CuI, CuBr), ensure they have not been oxidized by exposure to air.
Inappropriate Solvent: Reactant solubility can be a limiting factor.While the CuAAC reaction is tolerant of various solvents, including water, ensure your starting materials are fully dissolved. Consider using a co-solvent such as DMSO, DMF, or t-BuOH if solubility is an issue.[1]
Low Reaction Temperature: Some reactions require thermal energy to proceed efficiently.While many CuAAC reactions occur at room temperature, gentle heating can be beneficial, especially if catalyst sequestration is suspected.[1] Monitor the thermal stability of your substrates.
Side Reactions: The formation of undesired isomers (e.g., 1,4-disubstituted triazole) can reduce the yield of the desired 2,4-disubstituted product.The choice of catalyst and ligands can influence regioselectivity. For the synthesis of 2-substituted-1,2,3-triazoles, specific reaction conditions may be required. One method involves a three-component reaction of an alkyne, sodium azide, and formaldehyde to yield a 2-hydroxymethyl-2H-1,2,3-triazole intermediate.[3]
Difficult Purification Presence of Copper: Residual copper from the catalyst can contaminate the final product.Employ purification techniques such as column chromatography or treatment with chelating agents to remove copper salts.
Formation of Closely Eluting Impurities: Side products from the reaction may have similar polarities to the desired product, making separation by chromatography challenging.Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of side products. Consider alternative purification methods like recrystallization or preparative HPLC.
Reaction Stalls or is Sluggish Insufficient Catalyst or Ligand: In some cases, particularly with complex substrates, the catalyst may be sequestered.Increasing the concentration of the copper salt and any accelerating ligands can help. For reactions involving sensitive molecules, using a ligand like THPTA can protect the catalyst.[2]
Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen, which can halt the reaction.While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield, especially for large-scale syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,2,3-triazole core?

A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[4] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly popular due to its high efficiency, mild reaction conditions, and regioselectivity, typically yielding the 1,4-disubstituted isomer.[5][6] However, specific conditions can be employed to favor the formation of other isomers.

Q2: How can I synthesize the necessary azide and alkyne precursors?

A2: 4-Azidobenzaldehyde can be synthesized from 4-fluorobenzaldehyde through nucleophilic aromatic substitution with sodium azide. The alkyne precursor would depend on the desired substitution at the other position of the triazole ring. For the parent 2H-1,2,3-triazole, ethynyltrimethylsilane can be used, followed by deprotection.

Q3: Are there any safety precautions I should take when working with azides?

A3: Yes, organic azides can be explosive, especially low molecular weight azides. It is crucial to handle them with care, avoid heating them in concentrated form, and use appropriate personal protective equipment. It is recommended to use them in solution and avoid isolation of the pure azide whenever possible.

Q4: Can this synthesis be performed in a one-pot reaction?

A4: While a direct one-pot synthesis for this compound is not commonly reported, multi-component reactions for the synthesis of 2-substituted-1,2,3-triazoles have been developed. For instance, a one-pot process involving an alkyne, sodium azide, and formaldehyde can yield 2-hydroxymethyl-2H-1,2,3-triazoles, which could then be further modified.[3]

Experimental Protocols

A plausible synthetic approach for this compound would involve a multi-step process. Below is a generalized experimental protocol based on common synthetic transformations.

Step 1: Synthesis of an Azide Precursor (Illustrative Example: 4-Azidobenzaldehyde)

  • Dissolve 4-fluorobenzaldehyde in a suitable aprotic polar solvent such as DMF or DMSO.

  • Add sodium azide in slight excess.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the alkyne precursor and the azide precursor (from Step 1) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O, DMF).

  • Add the copper(II) sulfate solution and a reducing agent such as sodium ascorbate to generate the Cu(I) catalyst in situ. Alternatively, a Cu(I) salt like CuI or CuBr can be used directly.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Once the reaction is complete, quench it by adding a dilute ammonium hydroxide solution to complex with the copper catalyst.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the CuAAC reaction, which is central to the synthesis. Actual conditions will vary depending on the specific substrates used.

Parameter Typical Range/Value Notes
Reactant Concentration 0.1 - 1.0 MHigher concentrations can lead to faster reaction rates but may also increase the risk of side reactions.
Copper Catalyst Loading 1 - 10 mol%Lower catalyst loading is desirable for scalability and to minimize copper contamination.
Reducing Agent (e.g., Sodium Ascorbate) 5 - 20 mol%Should be in excess relative to the copper catalyst.
Reaction Temperature Room Temperature to 80 °CMany reactions proceed well at room temperature, but heating can be used to accelerate slow reactions.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the substrates and the reaction conditions.
Typical Yield 70 - 95%Yields can be very high for efficient CuAAC reactions.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis cluster_0 Precursor Synthesis cluster_1 Cycloaddition Reaction cluster_2 Purification Start Starting Materials (e.g., 4-Fluorobenzaldehyde, Alkyne) Azide_Prep Azide Synthesis Start->Azide_Prep CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Prep->CuAAC Workup Aqueous Workup CuAAC->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

G Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Product Yield Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Use Reducing Agent / Fresh Catalyst Cause1->Solution1 Solution2 Change Solvent System Cause2->Solution2 Solution3 Adjust Reaction Temperature Cause3->Solution3 Solution4 Optimize Reaction Conditions Cause4->Solution4

Caption: A decision-making diagram for troubleshooting low product yield.

References

Byproduct identification in the synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of byproducts encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form. The most common include isomeric forms of the desired product, unreacted starting materials, and products from side reactions. The formation of 1,2,3-triazole derivatives often yields a mixture of isomers.

Q2: How can I differentiate between the desired 2H-1,2,3-triazol-2-yl isomer and other potential triazole isomers?

A2: Isomeric triazoles, such as the 1H- and 2H-isomers or 1,4- and 1,5-disubstituted 1,2,3-triazoles, can be differentiated using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the triazole protons and carbons will differ between isomers. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, but chromatographic and spectroscopic methods are essential for distinguishing isomers.

Q3: I am observing incomplete conversion of my starting materials. What steps can I take to improve the reaction yield?

A3: Incomplete conversion can be due to several factors including reaction time, temperature, or reagent stoichiometry. Consider extending the reaction time, increasing the temperature, or using a slight excess of one of the reagents. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction conditions.

Q4: What are some potential side reactions that can occur with the benzaldehyde functional group?

A4: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Over-reduction is also a possibility if reductive conditions are used in subsequent steps. Protecting the aldehyde group may be necessary in some synthetic routes.

Byproduct Identification Guide

The following table summarizes potential byproducts, their likely origin, and key analytical signatures for identification.

Byproduct Potential Origin Key Analytical Signatures (¹H NMR, ¹³C NMR, MS) Suggested Purification Method
4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Isomer) Non-regioselective cycloaddition or N-arylation.Different chemical shifts for the triazole ring protons and carbons compared to the desired 2H-isomer. The mass-to-charge ratio (m/z) in MS will be identical.Column chromatography on silica gel.
Unreacted 4-formylphenyl starting material Incomplete reaction.Presence of signals corresponding to the starting material in the NMR spectrum. A distinct peak in the chromatogram.Column chromatography.
Unreacted triazole starting material Incomplete reaction.Characteristic signals of the free triazole in the NMR spectrum.Aqueous work-up or column chromatography.
4-(2H-1,2,3-triazol-2-yl)benzoic acid Oxidation of the aldehyde group.Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a carboxylic acid proton signal (>10 ppm) in ¹H NMR. A change in the carbonyl carbon signal in ¹³C NMR. Increase in molecular weight by 16 Da in MS.Extraction with a basic aqueous solution or column chromatography.

Experimental Protocols

General Protocol for Synthesis and Purification:

A common synthetic route involves the reaction of a substituted benzaldehyde with a triazole. For instance, a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 1,2,3-triazole can be employed.[1]

  • Reaction Setup: A mixture of 4-fluorobenzaldehyde and 1,2,4-triazole is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

  • Base Addition: A base, such as potassium carbonate (K₂CO₃), is added portion-wise to the stirred solution.[1]

  • Reaction Conditions: The reaction mixture is heated (e.g., to 110°C) and stirred for several hours (e.g., 10-12 hours).[1] The reaction progress should be monitored by TLC.

  • Work-up: After cooling, the inorganic base is removed by filtration. The filtrate is then typically extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water to remove residual DMF and other water-soluble impurities.[1]

  • Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel. A solvent system such as a mixture of methanol and chloroform is often used as the eluent to separate the desired product from byproducts.[1]

Visual Workflow and Relationship Diagrams

Below are diagrams illustrating a typical workflow for byproduct identification and the logical relationship of isomer formation.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_identification Identification & Isolation cluster_purification Purification Start Crude Product Mixture TLC TLC Analysis Start->TLC Initial Spotting Purify Column Chromatography Start->Purify Purification of Crude LCMS LC-MS Analysis TLC->LCMS Preliminary Separation NMR NMR Spectroscopy LCMS->NMR Mass Confirmation HRMS HRMS Analysis NMR->HRMS Structural Elucidation Identify Identify Byproducts HRMS->Identify Confirm Structures Isolate Isolate Byproducts Identify->Isolate If Necessary Identify->Purify Optimize Separation Pure Pure Product Purify->Pure Final Product

Caption: Workflow for the identification and isolation of byproducts.

Isomer_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Reactants 4-Substituted Benzaldehyde + 1,2,3-Triazole Conditions Solvent, Base, Temperature Reactants->Conditions Product_2H This compound (Desired Product) Conditions->Product_2H Thermodynamic/Kinetic Control Product_1H 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Isomeric Byproduct) Conditions->Product_1H Thermodynamic/Kinetic Control

Caption: Logical relationship of isomeric byproduct formation.

References

Technical Support Center: Catalyst Selection and Optimization for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during their experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing insights into potential causes and recommended solutions for the synthesis of triazole derivatives, with a focus on the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q1: My CuAAC reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue in CuAAC reactions and can be attributed to several factors:

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you are using a Copper(II) salt, such as CuSO₄, it is crucial to add a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1] If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized by exposure to air.[1]

  • Poor Reagent Quality: The purity of your azide and alkyne starting materials is critical. Impurities can inhibit the catalyst.[2] It is advisable to use freshly purified reagents.

  • Insufficient Ligand: In many cases, especially in bioconjugation, ligands are essential for stabilizing the Cu(I) catalyst and preventing its oxidation or sequestration by substrates like proteins.[1][2] Using a ligand like THPTA, particularly at a concentration of at least five equivalents relative to the copper source, can be beneficial.[1][3]

  • Inappropriate Solvent: While CuAAC is tolerant of various solvents, the solubility of reactants can be a limiting factor.[1] If your starting materials are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[1] Water is often an excellent solvent for this reaction.[1]

  • Low Reaction Temperature: Although many CuAAC reactions proceed efficiently at room temperature, some systems may require gentle heating to overcome high activation energies or issues with catalyst sequestration.[1]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[1] In such cases, prolonged reaction times or heating may be necessary.[1]

Q2: I am observing a significant side product in my reaction. How can I identify and minimize its formation?

A2: A common side product, especially when using hydrazides as starting materials for the synthesis of 1,2,4-triazoles, is the corresponding 1,3,4-oxadiazole.[4][5] This occurs due to a competing intramolecular cyclization pathway.[4][5] To minimize its formation:

  • Ensure Anhydrous Conditions: The formation of 1,3,4-oxadiazoles is often promoted by the presence of water.[4][5] Therefore, using anhydrous reagents and solvents is crucial.

  • Control the Temperature: Lowering the reaction temperature can favor the formation of the triazole over the oxadiazole.[4]

  • Catalyst Selection: Certain catalyst systems are known to favor triazole formation. For instance, some copper catalysts are effective in nitrile-based syntheses for minimizing this side product.[5]

Another common side reaction in CuAAC is the homodimerization of the terminal alkyne (Glaser coupling), which is promoted by the oxidation of Cu(I) to Cu(II).[2] To suppress this, ensure your reaction is thoroughly deoxygenated and consider using a higher concentration of the reducing agent.[2]

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The Huisgen 1,3-dipolar cycloaddition between azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[6] The choice of catalyst is the most effective way to control regioselectivity:

  • For 1,4-Disubstituted 1,2,3-Triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the formation of the 1,4-isomer.[6][7]

  • For 1,5-Disubstituted 1,2,3-Triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-isomer.[6][7][8] Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation.[9][10]

For unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent. In some cycloadditions, Ag(I) catalysts can be used to control regioselectivity.[4]

Q4: When should I consider using microwave-assisted synthesis?

A4: Microwave-assisted synthesis can be a valuable tool when you need to significantly reduce reaction times and potentially improve yields.[7][11] Reactions that may take several hours under conventional heating can often be completed in minutes using a microwave reactor.[7][11] This method is particularly beneficial for high-throughput synthesis and can sometimes lead to cleaner reactions with fewer byproducts.[7]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the selection and optimization of catalysts and reaction conditions.

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

Catalyst SystemPredominant RegioisomerCompatible AlkynesKey AdvantagesCommon Catalysts
CuAAC 1,4-disubstitutedTerminalHigh yields, mild conditions, wide functional group tolerance.[6][7]CuSO₄/NaAsc, CuI, CuBr[1]
RuAAC 1,5-disubstitutedTerminal & InternalComplements CuAAC, expands substrate scope to internal alkynes.[7][8][9][CpRuCl]₄, CpRuCl(PPh₃)₂[9][12]
AgAAC 1,4-disubstitutedTerminalAlternative to copper, can offer different reactivity profiles.[13]Ag(I) salts
SPAAC Mixture (typically)Strained CyclooctynesMetal-free, ideal for biological systems where metal toxicity is a concern.[14]N/A

Table 2: Effect of Ligands on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

LigandKey FeaturesTypical ApplicationReference
TBTA Stabilizes Cu(I), prevents oxidation.General CuAAC reactions.[2]
THPTA Water-soluble, protects catalyst and biomolecules.Bioconjugation in aqueous media.[1][1][3]
Pyridinyl-triazoles High efficiency at low catalyst loadings, allows for catalyst recycling.Practical and efficient CuAAC reactions.[15]
Sulfur-based ligands Can lead to higher yields in shorter reaction times for specific substrates.Synthesis of sulfonyltriazoles.[16]

Table 3: Solvent Effects on RuAAC Reaction Yield

SolventYield (%)
DMF 73
Dioxane Not specified
Toluene Not specified
Acetonitrile ~40
Data adapted from a study on the RuAAC reaction of 4-iodophenylazide and phenylacetylene. The specific yield will vary depending on the substrates and catalyst used.[12][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for CuAAC and RuAAC reactions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in an appropriate solvent system (e.g., t-BuOH/H₂O, DMF).[2][7]

  • Degassing: To remove dissolved oxygen, sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[2][7]

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-1.0 equivalent).[2][7] Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of a copper(II) sulfate (e.g., CuSO₄·5H₂O, 0.01-0.1 equivalents).[2][7] If a ligand is used, it is typically added before the copper source.[2][3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Reactions are typically complete within 1 to 24 hours.[7]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.[7]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) via Microwave Irradiation
  • Reaction Setup: In a microwave reactor vial, combine the aryl azide (1.0 equivalent), the alkyne (1.2 equivalents), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 10 mol%).[14]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve the desired concentration (e.g., 0.1 M with respect to the azide).[14]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 110 °C for 20 minutes.[14]

  • Work-up and Purification: After cooling, the reaction mixture can be directly purified by column chromatography to isolate the 1,5-disubstituted triazole product.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of triazole synthesis.

Troubleshooting_Low_Yield Start Low or No Yield in Triazole Synthesis Check_Reagents 1. Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Catalyst 2. Verify Catalyst Activity (e.g., Freshness, Oxidation State) Check_Reagents->Check_Catalyst Reagents OK Optimize_Conditions 3. Optimize Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst->Optimize_Conditions Catalyst OK Solvent_Screen 4. Screen Solvents and Co-solvents Optimize_Conditions->Solvent_Screen Conditions Optimized Ligand_Screen 5. Introduce or Vary Ligand Solvent_Screen->Ligand_Screen Solubility Addressed Success Successful Reaction Ligand_Screen->Success

Troubleshooting workflow for low reaction yield.

Catalyst_Optimization_Workflow Start Define Target Triazole Regioisomer Select_Catalyst Select Catalyst System (e.g., CuAAC for 1,4-isomer, RuAAC for 1,5-isomer) Start->Select_Catalyst Initial_Screen Initial Reaction with Standard Conditions (e.g., 1-5 mol% catalyst, RT, common solvent) Select_Catalyst->Initial_Screen Analyze_Yield Analyze Yield and Purity (TLC, LC-MS) Initial_Screen->Analyze_Yield Optimize_Loading Optimize Catalyst Loading (e.g., 0.5-10 mol%) Analyze_Yield->Optimize_Loading Low/Moderate Yield Final_Conditions Optimized Reaction Conditions Analyze_Yield->Final_Conditions High Yield Optimize_Temp Optimize Temperature (e.g., 0°C to 120°C) Optimize_Loading->Optimize_Temp Optimize_Solvent Optimize Solvent System Optimize_Temp->Optimize_Solvent Optimize_Solvent->Final_Conditions

Experimental workflow for catalyst optimization.

Regioselectivity_Factors Catalyst Catalyst Choice Copper Copper (CuAAC) Catalyst->Copper Ruthenium Ruthenium (RuAAC) Catalyst->Ruthenium Other_Factors Other Influencing Factors (Solvent, Base, Substrate Electronics) Catalyst->Other_Factors Isomer_1_4 1,4-Disubstituted Triazole Copper->Isomer_1_4 Isomer_1_5 1,5-Disubstituted Triazole Ruthenium->Isomer_1_5

Factors influencing triazole regioselectivity.

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a wide array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interactions with biological targets. The arrangement of nitrogen atoms within the five-membered ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] While the 1,2,4-triazole core is well-established in numerous clinically approved drugs, the advent of "click chemistry" has propelled the 1,2,3-triazole scaffold to the forefront of modern drug discovery.[1] This guide provides a comparative overview of the biological activities of derivatives of both isomers, supported by experimental data, to aid in the strategic design of novel drug candidates.

Comparative Biological Activity: A Tabular Overview

The following tables summarize the anticancer, antifungal, and antibacterial activities of selected 1,2,3-triazole and 1,2,4-triazole derivatives, presenting quantitative data for direct comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
Compound TypeDerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1,2,3-Triazole Phosphonate derivativeHT-108015.13DoxorubicinNot specified in study
Phosphonate derivativeA-54921.25DoxorubicinNot specified in study
Phosphonate derivativeMCF-718.06DoxorubicinNot specified in study
Phosphonate derivativeMDA-MB-23116.32DoxorubicinNot specified in study
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid (Cmpd 7)HepG-212.22Doxorubicin11.21
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid (Cmpd 7)HCT-11614.16Doxorubicin12.46
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid (Cmpd 7)MCF-714.64Doxorubicin13.45
1,2,4-Triazole Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone (Cmpd 8)MCF-727.155-Fluorouracil178
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (precursor)MCF-733.75Not specifiedNot specified

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antifungal Activity (MIC Values in µg/mL)
Compound TypeDerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,3-Triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida spp.64 - 256Fluconazole0.5 - >64
1,2,4-Triazole Alcohols with N-(4-chlorobenzyl) piperazine carbodithioateCandida spp.0.063 - 0.5FluconazoleNot specified in study
Miconazole analogue (3,4-dichlorobenzyl)Various fungi0.5Not specifiedNot specified
Benzotriazine-4-one hybridCandida albicans, Cryptococcus neoformans0.0156 - 2.0Not specifiedNot specified

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Comparative Antibacterial Activity (MIC Values in µg/mL)
Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,3-Triazole Novel library of derivativesMycobacterium tuberculosis H37Raas low as 0.78Not specifiedNot specified
1,2,4-Triazole Ofloxacin analogueS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1Ofloxacin0.25 - 1
4-amino-5-aryl derivative (4-trichloromethyl)E. coli, B. subtilis, P. aeruginosa, P. fluoroscens5CeftriaxoneEquivalent
Clinafloxacin-triazole hybrid (2-methylpiperazine)MDR E. coli0.25Ciprofloxacin~7.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[1]

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1 to 4 hours at 37°C.[3]

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3] The plate is then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1][3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[1]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6]

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the triazole derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Graphical representations of key signaling pathways and experimental workflows provide a clear understanding of the underlying biological processes and experimental designs.

anticancer_pathway cluster_cell Cancer Cell cluster_cycle Cell Cycle Triazole Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Activates Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Triazole_cycle Triazole Derivative Triazole_cycle->G1 Arrest

Caption: Anticancer mechanism of triazole derivatives.

mtt_workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Triazole Derivatives (Varying Conc.) B->C D Incubate (e.g., 24-48h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & Determine IC₅₀ H->I

Caption: General workflow for the MTT assay.

mic_workflow A Prepare Serial Dilutions of Triazole Derivatives C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (e.g., 18-24h) C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

References

Comparative Analysis of Synthetic Methodologies for 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing synthetic routes to 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, a key intermediate in pharmaceutical research, has been developed to aid researchers, scientists, and drug development professionals. This report details and contrasts two primary synthetic strategies: a catalyst-free N2-arylation using diaryliodonium salts and a copper-catalyzed Chan-Lam N-arylation, providing a thorough analysis of their respective advantages and limitations.

The synthesis of 2-substituted-2H-1,2,3-triazoles is of significant interest due to the prevalence of this moiety in a wide range of biologically active compounds. The regioselective introduction of substituents at the N2 position of the triazole ring, particularly aryl groups bearing functional handles like an aldehyde, presents a synthetic challenge. This guide offers a comparative overview of two effective methods for achieving this transformation, focusing on the synthesis of this compound.

Method 1: Catalyst-Free Regioselective N2-Arylation with Diaryl Iodonium Salts

This modern approach offers a green and efficient pathway to N2-aryl-1,2,3-triazoles, avoiding the use of transition metal catalysts which can be costly and pose toxicity concerns for pharmaceutical applications.[1][2][3] The reaction proceeds via the direct arylation of the 1,2,3-triazole ring with a diaryliodonium salt.

Experimental Protocol:

To a solution of 1,2,3-triazole (1.2 equivalents) in toluene, sodium carbonate (2.0 equivalents) is added. Subsequently, bis(4-formylphenyl)iodonium tosylate (1.0 equivalent) is introduced, and the reaction mixture is heated to 100°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling reaction is a well-established and versatile method for the formation of carbon-nitrogen bonds.[4] This approach utilizes a copper catalyst to mediate the cross-coupling of an N-H containing heterocycle, in this case, 1,2,3-triazole, with a boronic acid derivative.

Experimental Protocol:

In a reaction vessel, 1,2,3-triazole (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and copper(II) acetate (10 mol%) are combined in a suitable solvent such as dichloromethane or methanol. A base, typically a tertiary amine like triethylamine or pyridine (2.0 equivalents), is added to the mixture. The reaction is stirred at room temperature and is open to the air. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the desired product, this compound.

Comparative Data

ParameterMethod 1: Catalyst-Free N2-ArylationMethod 2: Copper-Catalyzed Chan-Lam N-Arylation
Catalyst NoneCopper(II) acetate
Aryl Source Diaryl iodonium saltArylboronic acid
Reaction Temperature 100°CRoom Temperature
Reaction Atmosphere Inert atmosphere not explicitly requiredOpen to air
Typical Yield Good to excellent (up to 94% reported for similar systems)[2]Good
Key Advantages Catalyst-free, avoids transition metal contamination, high regioselectivity.Mild reaction conditions, readily available starting materials, good functional group tolerance.[4]
Key Disadvantages Requires synthesis of diaryliodonium salt, higher reaction temperature.Requires a catalyst which may need to be removed from the final product.

Logical Workflow of Synthetic Methods

Synthesis_Comparison cluster_0 General Approach: N2-Arylation of 1,2,3-Triazole cluster_1 Method 1: Catalyst-Free Arylation cluster_2 Method 2: Chan-Lam N-Arylation Start 1,2,3-Triazole C1 Base (e.g., Na2CO3) Toluene, 100°C Start->C1 C2 Cu(OAc)2 (cat.) Base (e.g., Pyridine) Solvent (e.g., DCM), RT, Air Start->C2 A1 Diaryl Iodonium Salt (e.g., bis(4-formylphenyl)iodonium tosylate) A1->C1 P1 This compound C1->P1 A2 Arylboronic Acid (e.g., 4-formylphenylboronic acid) A2->C2 P2 This compound C2->P2

Caption: Comparative workflow of catalyst-free and Chan-Lam N-arylation for the synthesis of this compound.

Conclusion

Both the catalyst-free N2-arylation with diaryliodonium salts and the copper-catalyzed Chan-Lam N-arylation represent viable and effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, scalability, and tolerance for potential metal impurities in the final product. The catalyst-free method offers an attractive option for applications where metal contamination is a critical concern, while the Chan-Lam coupling provides a milder and often more convenient laboratory-scale synthesis. This guide provides the necessary data and protocols to enable an informed decision for the selection of the most appropriate synthetic route.

References

Validation of the biological activity of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde derivatives, presenting a comparative analysis of their performance against alternative compounds, supported by experimental data and detailed methodologies.

The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with triazole derivatives emerging as a particularly promising class. Among these, the this compound scaffold has garnered attention for its potential in exhibiting a range of biological activities. This guide provides an objective comparison of the performance of these derivatives with other alternatives, supported by available experimental data.

Antimicrobial Activity

While direct studies on a broad series of this compound derivatives are limited in the readily available literature, research on structurally similar analogues provides valuable insights into their potential antimicrobial properties. A study on a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has demonstrated their potential as antimicrobial agents. These compounds, which share the core benzaldehyde and triazole moieties, were synthesized and evaluated for their in-vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Most of the synthesized compounds in this series exhibited good to excellent antimicrobial activity.

Comparative Data

For the purpose of comparison, the following table summarizes the antimicrobial activity of representative 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde derivatives against various microorganisms. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR-group on Benzyl RingS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)A. niger (MIC in µg/mL)
1a H12.52525502550
1b 4-Cl6.2512.512.52512.525
1c 4-NO₂3.126.256.2512.56.2512.5
Ciprofloxacin -3.121.560.781.56--
Fluconazole -----6.2512.5

Note: The data presented is for illustrative purposes based on findings for structurally related compounds and may not be directly representative of this compound derivatives.

Anticancer Activity

The anticancer potential of triazole-containing compounds is an active area of research. While specific data on a series of this compound derivatives is not extensively documented, studies on related 1,2,3-triazole core compounds have shown promising results. For instance, two novel 1,2,3-triazole derivatives, designated as H1 and H4, were evaluated for their in-vitro cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1]

Comparative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for these compounds, demonstrating their cytotoxic effects.

Compound IDMCF-7 (IC₅₀ in µM)HCT-116 (IC₅₀ in µM)
H1 25.330.1
H4 32.851.2
Doxorubicin 1.21.5

Note: The compounds H1 and H4 are N-benzyl phenyl isoserine derivatives containing a 1,2,3-triazole core and are used here as a reference for the potential anticancer activity of related triazole structures.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the compounds is determined using the broth microdilution method.[2][3][4][5]

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Compound Serial Dilutions Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MTT_Pathway MTT MTT (Yellow, Water-soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

References

Comparative Analysis of Triazolyl-Benzaldehyde Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on derivatives of 4-(1,2,3-triazol-yl)benzaldehyde. Due to a lack of specific studies on 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, this guide focuses on closely related analogs and presents available experimental data to offer insights into their potential as therapeutic agents. The information herein is intended to aid researchers in understanding the binding affinities and potential protein targets of this class of compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from molecular docking studies of various triazolyl-benzaldehyde derivatives and their comparators against different protein targets. Binding affinity is a key metric in molecular docking, with more negative values typically indicating a stronger interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehydeDNA-7.21--
4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehydeBovine Serum Albumin (BSA)-7.95--
A series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives with anthraquinoneXanthine Oxidase-Allopurinol-
Bemcentinib (a triazole-based compound)SARS-CoV-2 Main Protease (Mpro)-10.2--
Bisoctrizole (a benzotriazole derivative)SARS-CoV-2 Main Protease (Mpro)-9.0--
PYIITM (a triazole derivative)SARS-CoV-2 Main Protease (Mpro)-8.8--
NIPFC (a triazole derivative)SARS-CoV-2 Main Protease (Mpro)-8.8--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in silico experiments. Below are the generalized protocols employed in the cited molecular docking studies.

General Molecular Docking Workflow
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the ligand, in this case, a triazolyl-benzaldehyde derivative, is drawn using chemical drawing software like ChemDraw or Marvin Sketch. The 2D structure is then converted to a 3D structure. The ligand is energy minimized using a suitable force field (e.g., MMFF94).

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Molecular Docking: A docking program such as AutoDock Vina, Schrödinger's Glide, or MOE is used to predict the binding conformation and affinity of the ligand within the protein's active site. The docking algorithm explores various possible conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand. This is typically the conformation with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the basis of binding.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the molecular docking studies discussed.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Triazolyl-Benzaldehyde) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Docking Results (Binding Energy & Pose) docking->results interactions Visualize Interactions (H-bonds, Hydrophobic) results->interactions

Caption: A generalized workflow for molecular docking studies.

logical_relationship cluster_ligand Ligand Properties cluster_protein Protein Target cluster_outcome Docking Outcome structure Chemical Structure (Triazole & Benzaldehyde) binding_affinity Binding Affinity (kcal/mol) structure->binding_affinity flexibility Conformational Flexibility binding_pose Binding Pose & Interactions flexibility->binding_pose active_site Active Site Geometry active_site->binding_affinity residues Key Amino Acid Residues residues->binding_pose

Benchmarking the Performance of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide presents a comparative performance analysis of inhibitors based on the 4-(triazolyl)benzaldehyde scaffold. Due to the limited availability of public data on the specific 4-(2H-1,2,3-triazol-2-yl)benzaldehyde core, this document benchmarks its potential performance against structurally related and well-characterized analogs. The primary comparators are derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1,2,3-triazol-1-yl)quinolines, for which anticancer and enzyme inhibitory data are available. This guide aims to provide a foundational resource for the design and evaluation of novel inhibitors based on the title scaffold.

Introduction to Triazole-Based Inhibitors

Triazoles, five-membered heterocyclic rings with three nitrogen atoms, are a cornerstone in medicinal chemistry. The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, and the tautomeric forms of the 1,2,3-triazole (1H and 2H), offer distinct electronic and steric properties that influence their interactions with biological targets. The 2H-1,2,3-triazole tautomer is often more stable than its 1H counterpart in the gas phase, a factor that can be critical in drug design.[1][2] The benzaldehyde moiety provides a versatile chemical handle for synthesizing a diverse library of derivatives to probe structure-activity relationships (SAR).

Performance Benchmarking: Anticancer Activity

The following data tables summarize the in vitro efficacy of structurally related triazole-based compounds against various cancer cell lines. This information serves as a crucial benchmark for anticipating the potential performance of novel this compound-based inhibitors.

Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids against Human Cancer Cell Lines [3]

Compound IDModifications on Benzoic Acid MoietyIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
2 4-Isothiocyanato-N-benzoyl15.623.9
5 4-Nitro-N-benzoyl18.225.1
14 N'-(4-Nitrobenzylidene)hydrazide17.424.5
15 N'-(4-Chlorobenzylidene)hydrazide19.126.3
Doxorubicin Reference Drug19.722.6

Table 2: Antiproliferative Activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives [4]

Compound IDSubstituent on Quinolinone RingGI50 (nM) - Cancer Cell Line Panel
3f 6-Chloro22
3g 6-Methyl25
3h 8-Methyl28
3j 6-Methoxy31
Erlotinib Reference Drug33

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a defined period (typically 48-72 hours).

  • MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

BRAFV600E Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the mutated BRAF kinase, a key target in certain cancers.

  • Assay Setup: The assay is typically performed in a 384-well plate format using a kinase buffer.

  • Enzyme and Inhibitor Incubation: The test compounds are pre-incubated with the recombinant BRAFV600E enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and adenosine triphosphate (ATP).

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based technologies that measure the amount of ATP consumed.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizing Workflows and Pathways

To provide a clearer understanding of the research process and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection: 4-(Triazolyl)benzaldehyde B Library Synthesis A->B C Structural Characterization (NMR, Mass Spec) B->C D Primary Screening: Enzyme Inhibition Assays C->D E Secondary Screening: Cell-Based Cytotoxicity Assays D->E F Selectivity Profiling E->F G SAR Analysis F->G H In Silico Modeling (Docking, ADME) G->H I Iterative Synthesis H->I I->B

Caption: A typical workflow for the discovery and optimization of triazole-based inhibitors.

signaling_pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-(Triazolyl)benzaldehyde Inhibitor Inhibitor->BRAF

References

A Spectroscopic Comparison of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the isomeric purity of heterocyclic compounds is paramount to ensuring predictable efficacy, safety, and material properties. This guide provides a detailed spectroscopic comparison of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde with its key isomers, 4-(1H-1,2,3-triazol-1-yl)benzaldehyde and 4-(4H-1,2,4-triazol-4-yl)benzaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), researchers can effectively differentiate these closely related structures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for the benzaldehyde triazole isomers. While experimental data for 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is available, the data for this compound and 4-(1H-1,2,3-triazol-1-yl)benzaldehyde are predicted based on the analysis of structurally similar compounds, owing to the limited availability of direct experimental spectra in the reviewed literature.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental)

CompoundAldehyde Proton (CHO, δ ppm)Aromatic Protons (C₆H₄, δ ppm)Triazole Proton(s) (δ ppm)
This compound (Predicted)~10.1~8.1 (d), ~8.0 (d)~7.8 (s)
4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Predicted)~10.1~8.2 (d), ~8.0 (d)~8.6 (s), ~7.9 (s)
4-(4H-1,2,4-triazol-4-yl)benzaldehyde (Predicted)~10.0~7.9 (d), ~7.8 (d)~8.7 (s), ~8.2 (s)

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)

CompoundAldehyde Carbonyl (C=O, δ ppm)Aromatic Carbons (C₆H₄, δ ppm)Triazole Carbons (δ ppm)
This compound (Predicted)~192~138, ~132, ~130, ~122~135
4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Predicted)~192~139, ~135, ~131, ~121~134, ~126
4-(4H-1,2,4-triazol-4-yl)benzaldehyde (Experimental)191.1140.7, 135.0, 131.0, 121.2152.9, 145.4

Table 3: Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)

CompoundC=O Stretch (Aldehyde)C=C Stretch (Aromatic)C-H Stretch (Aromatic)N=N Stretch (Triazole)
This compound (Predicted)~1700~1600, ~1500~3100-3000~1450
4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Predicted)~1705~1605, ~1510~3100-3000~1460
4-(4H-1,2,4-triazol-4-yl)benzaldehyde (Predicted)~1695~1610, ~1515~3100-3000Not applicable

Table 4: UV-Vis Absorption Maxima (λmax, nm) (Predicted/Experimental)

Compoundπ → π* Transitionn → π* Transition
This compound (Predicted)~280~320
4-(1H-1,2,3-triazol-1-yl)benzaldehyde (Predicted)~285~325
4-(4H-1,2,4-triazol-4-yl)benzaldehyde (Predicted)~275~315

Mass Spectrometry

All three isomers are expected to exhibit a molecular ion peak [M]⁺ corresponding to their molecular weight of 173.17 g/mol . Fragmentation patterns will differ based on the stability of the triazole ring isomer and the linkage to the benzaldehyde moiety, providing a valuable tool for differentiation.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of 4-(triazolyl)benzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific ionization technique.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for such small molecules. The mass spectrum is recorded, showing the molecular ion and various fragment ions, which provide information about the molecule's structure.

Visualizing the Spectroscopic Workflow

A logical workflow is essential for the systematic spectroscopic comparison and identification of the isomers.

Spectroscopic_Workflow cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR FTIR Isomer1->IR UV_Vis UV-Vis Isomer1->UV_Vis MS Mass Spec Isomer1->MS Isomer2 4-(1H-1,2,3-triazol-1-yl)benzaldehyde Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 4-(4H-1,2,4-triazol-4-yl)benzaldehyde Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Compare_Shifts Compare Chemical Shifts & Coupling NMR->Compare_Shifts Compare_Bands Compare Vibrational Frequencies IR->Compare_Bands Compare_Lambda Compare λmax UV_Vis->Compare_Lambda Compare_Frag Compare Fragmentation MS->Compare_Frag Identification Unambiguous Isomer Identification Compare_Shifts->Identification Compare_Bands->Identification Compare_Lambda->Identification Compare_Frag->Identification

Caption: Workflow for the spectroscopic differentiation of benzaldehyde triazole isomers.

In Silico ADMET Prediction: A Comparative Guide for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling researchers to forecast the pharmacokinetic and toxicological profiles of novel compounds, such as 4-(2H-1,2,3-triazol-2-yl)benzaldehyde derivatives, early in the development process. This computational screening minimizes the risk of late-stage attrition, thereby saving considerable time and resources.[1][2][3]

This guide provides a comparative overview of in silico ADMET prediction for this compound derivatives, presenting hypothetical yet representative data based on studies of similar triazole and benzimidazole-containing compounds. It details the methodologies for key predictive models and offers a visual representation of the computational workflow.

Comparative ADMET Profile of Benzaldehyde Derivatives

The following table summarizes the predicted ADMET properties for a series of hypothetical this compound derivatives. These predictions are benchmarked against established computational models and data from related chemical scaffolds. The data presented here is for illustrative purposes to showcase a comparative analysis.

DerivativePropertyPredicted ValueInterpretationAlternative Prediction Tools
Derivative A Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tractSwissADME, ADMETlab 3.0[4][5]
Caco-2 PermeabilityModerateModerate potential for intestinal cell layer penetration[3]ADMET Predictor®[6]
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the central nervous system[7][8]BBBper, CNS MPO[4][9]
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells[7][8]ADMET-AI[10]
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactionsProTox 3.0, GTransCYPs[4]
CYP3A4 InhibitorNoLow risk of interaction with common drugsSAPredictor[4]
Excretion
Renal Organic Cation TransporterSubstrateLikely to be actively secreted by the kidneys
Toxicity
AMES MutagenicityNegativeNon-mutagenic potential[8]Toxtree[7]
hERG I InhibitorLow RiskLow potential for cardiotoxicity[7]Pred-hERG, CardioDPi[4][7]
Derivative B Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tractSwissADME, ADMETlab 3.0[4][5]
Caco-2 PermeabilityHighHigh potential for intestinal cell layer penetration[3]ADMET Predictor®[6]
Distribution
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross into the central nervous system[7][8]BBBper, CNS MPO[4][9]
P-glycoprotein (P-gp) SubstrateYesLikely to be actively effluxed from cells[7][8]ADMET-AI[10]
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactionsProTox 3.0, GTransCYPs[4]
CYP3A4 InhibitorNoLow risk of interaction with common drugsSAPredictor[4]
Excretion
Renal Organic Cation TransporterNon-substrateNot likely to be actively secreted by the kidneys
Toxicity
AMES MutagenicityNegativeNon-mutagenic potential[8]Toxtree[7]
hERG I InhibitorHigh RiskHigh potential for cardiotoxicity[7]Pred-hERG, CardioDPi[4][7]

Experimental and Computational Protocols

The in silico ADMET predictions are grounded in various computational methodologies. Below are detailed protocols for some of the key experiments cited in the literature for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are fundamental to in silico ADMET prediction.[11] These models mathematically correlate the structural or physicochemical properties of a set of compounds with their biological activity or property.

  • Data Collection: A dataset of molecules with experimentally determined ADMET properties is compiled.

  • Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., topological, geometrical, electronic) are calculated.

  • Model Building: Machine learning algorithms, such as support vector machines or random forests, are employed to build a predictive model based on the calculated descriptors and experimental data.[11]

  • Model Validation: The model's predictive power is rigorously assessed using internal and external validation sets.

Pharmacophore Modeling

Pharmacophore models identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect, including interactions with metabolic enzymes or transporters.[11]

  • Ligand-Based Pharmacophore Modeling: When the structure of the target protein is unknown, a set of active ligands is superimposed to identify common chemical features.

  • Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein (e.g., a cytochrome P450 enzyme) is available, the key interaction points within the binding site are used to define the pharmacophore.

  • Virtual Screening: The generated pharmacophore model is then used as a 3D query to screen compound libraries for molecules that fit the model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential metabolic interactions or off-target toxicities.[8][12]

  • Receptor and Ligand Preparation: The 3D structures of the target protein and the ligand (the benzaldehyde derivative) are prepared, which includes adding hydrogen atoms and assigning charges.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

  • Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key molecular interactions.

Visualizing In Silico ADMET Prediction

To better understand the processes involved, the following diagrams illustrate the workflow of an in silico ADMET study and the interconnectedness of ADMET properties.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Compound_Structure Compound Structure (SMILES/SDF) QSAR_Models QSAR Models Compound_Structure->QSAR_Models Pharmacophore_Screening Pharmacophore Screening Compound_Structure->Pharmacophore_Screening Molecular_Docking Molecular Docking Compound_Structure->Molecular_Docking ADMET_Profile ADMET Profile QSAR_Models->ADMET_Profile Pharmacophore_Screening->ADMET_Profile Molecular_Docking->ADMET_Profile

Caption: A generalized workflow for in silico ADMET prediction.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity Target Organ Exposure Metabolism->Excretion Metabolism->Toxicity Metabolite Activity

Caption: Interrelationships between the core ADMET properties.

References

Cross-reactivity analysis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity and off-target profiles of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, serving as a surrogate for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde-based compounds due to limited available data on the latter.

This guide provides a comprehensive cross-reactivity analysis of a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives. While the primary focus of the query was on compounds based on this compound, a thorough review of the current scientific literature did not yield sufficient multi-target experimental data for that specific scaffold. Therefore, this guide utilizes a closely related and well-studied series of triazole-containing compounds to illustrate the principles of cross-reactivity analysis. The selected compounds have been evaluated for their inhibitory activity against multiple cancer-related kinases, providing valuable insights into their selectivity and potential off-target effects.

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 1,2,3-triazole scaffold has emerged as a versatile component in the design of such inhibitors. This guide examines a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives and their inhibitory profiles against a panel of key cancer-associated kinases: Epidermal Growth Factor Receptor (EGFR), BRAFV600E mutant, and the T790M mutant of EGFR. The presented data, summarized from a study by Al-Ghorbani et al. (2023), highlights the structure-activity relationships that govern the potency and selectivity of these compounds. The experimental protocols for the key assays used in this evaluation are also detailed to provide a practical resource for researchers in the field.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activities of the synthesized 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were assessed against a panel of four cancer cell lines and three clinically relevant kinases. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values are presented in the tables below.

Table 1: Antiproliferative Activity (GI50 in nM) of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one Derivatives against a Panel of Cancer Cell Lines. [1]

CompoundR⁴GI50 (nM)
3f HHHPh28
3g 6-CH₃HHPh26
3h 7-CH₃HHPh22
3i 8-CH₃HHPh31
3j HCH₃HPh25
Erlotinib ----33

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one Derivatives. [1]

CompoundEGFRBRAFV600EEGFRT790M
3f 657711.30
3g 607210.50
3h 57689.70
3j 637511.10
Erlotinib 55609.10

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar cross-reactivity studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, BRAFV600E, EGFRT790M)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to screen for inhibitors of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

Procedure:

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to initiate the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the rate of the test sample to that of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by the analyzed compounds and a typical experimental workflow.

EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Triazole-Based Inhibitor Inhibitor->EGFR Inhibitor->RAF

Caption: Simplified EGFR/RAS/RAF/MEK/ERK signaling pathway targeted by triazole-based inhibitors.

Start Start Compound Synthesized Triazole Compounds Start->Compound KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT) Compound->CellAssay DataAnalysis Data Analysis (IC50 / GI50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Conclusion Identify Lead Compounds SAR->Conclusion

Caption: General experimental workflow for the evaluation of bioactive compounds.

References

Triazole-Based Compounds: A Comparative Analysis of Their Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole-based compounds have emerged as a versatile and potent class of inhibitors targeting a wide array of enzymes and cellular processes. Their unique structural features allow for diverse interactions with biological targets, leading to their development as antifungal, anticancer, and neuroprotective agents. This guide provides a comparative analysis of the inhibitory activity of various triazole derivatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

Anticancer Activity of Triazole Derivatives

Triazole compounds exert their anticancer effects by inhibiting various enzymes and pathways crucial for cancer cell proliferation and survival. Key targets include carbonic anhydrases, aromatase, tubulin, and thymidylate synthase.

Comparative Inhibitory Activity (IC50) of Anticancer Triazole Compounds
Compound ClassTarget Enzyme/Cell LineCompound ID/DescriptionIC50 (µM)Reference
Thymidylate Synthase Inhibitors MCF-7 (Breast Cancer)1,2,3-triazole-1,3,4-oxadiazole hybrid (phenyl substitution)5.8[1]
MCF-7 (Breast Cancer)1,2,3-triazole-1,3,4-oxadiazole hybrid (o-methoxycarbonylphenyl substitution)1.26[1]
MCF-7 (Breast Cancer)Thymol-based 1,2,3-triazole hybrid6.17[1]
MDA-MB-231 (Breast Cancer)Thymol-based 1,2,3-triazole hybrid10.52[1]
MCF-7 (Breast Cancer)1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative (Compound 9)1.1[2]
HCT-116 (Colon Cancer)1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative (Compound 9)2.6[2]
HepG2 (Liver Cancer)1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative (Compound 9)1.4[2]
Thymidylate Synthase1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative (Compound 9)1.95[2]
Tubulin Polymerization Inhibitors A549 (Lung Cancer)1,2,3-triazole-containing etodolac derivatives3.29–10.71[3]
Various Anticancer Targets A549 (Lung Cancer)1,2,3-triazole-containing chalcone derivatives8.67–11.62[3]
A549 (Lung Cancer)1,2,3-triazole-containing pyridine derivatives1.023–23.61[3]
Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of potential anticancer compounds.

  • Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified duration (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[4][5][6][7]

Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with the assembly of microtubules, a critical process in cell division.

  • Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[8][9][10]

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., G-PEM buffer) with GTP.

    • Compound Incubation: Add various concentrations of the test compounds to the wells of a pre-warmed 96-well plate.

    • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

    • Kinetic Measurement: Immediately measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[8][10]

Signaling Pathway: Intrinsic Apoptosis

Many triazole-based anticancer agents induce programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism initiated by cellular stress.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Triazole Compound Triazole Compound DNA Damage DNA Damage Triazole Compound->DNA Damage Bcl-2 Bcl-2 Triazole Compound->Bcl-2 Inhibits Bax/Bak Bax/Bak DNA Damage->Bax/Bak Oncogene Activation Oncogene Activation Oncogene Activation->Bax/Bak Bcl-2->Bax/Bak Inhibits Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by triazole compounds.

Antifungal Activity of Triazole Derivatives

The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane.

Comparative Inhibitory Activity (MIC) of Antifungal Triazole Compounds
Compound ClassFungal StrainCompound IDMIC (µg/mL)Reference
Novel Triazole Derivatives C. albicans5k0.125[11]
C. neoformans5k0.125[11]
C. albicans6c0.0625[11]
C. neoformans6c0.0625[11]
Standard Antifungal C. albicansFluconazole0.5[11]
C. neoformansFluconazole4.0[11]
Experimental Protocol for Antifungal Activity Assessment

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16]

  • Principle: A serial dilution of the triazole compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the test fungus. The MIC is the lowest concentration that shows no visible growth after incubation.

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the triazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

    • Inoculation: Inoculate each well with the fungal suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

    • Controls: Include positive (fungus and medium) and negative (medium only) controls.

    • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.

Signaling Pathway: Ergosterol Biosynthesis

Triazole antifungals disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Squalene epoxidase) 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Erg11 (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole Antifungals Triazole Antifungals Erg11 (CYP51) Erg11 (CYP51) Triazole Antifungals->Erg11 (CYP51) Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by triazoles.

Inhibition of Cholinesterases by Triazole Derivatives

Triazole-containing compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

Comparative Inhibitory Activity (IC50) of Cholinesterase-Inhibiting Triazole Compounds
Compound ClassTarget EnzymeCompound IDIC50 (µM)Reference
Coumarin-Triazole Hybrids AChE8o (3,5-dimethoxy-substituted)2.76[17]
BChE8o (3,5-dimethoxy-substituted)3.30[17]
Azinane-Triazole Derivatives α-glucosidase12n (2-ethyl-6-methyl phenyl moiety)More active than acarbose (IC50 = 375.82 µM)[12]
Experimental Protocol for Cholinesterase Inhibition Assay

Ellman's Method

This is a widely used spectrophotometric method for determining cholinesterase activity.[17][18][19][20][21]

  • Principle: The assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme solution.

    • Inhibitor Addition: Add various concentrations of the triazole test compounds to the wells.

    • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals. The rate of the reaction is proportional to the enzyme activity, and the percentage of inhibition is calculated relative to the control without the inhibitor.

Signaling Pathway: Cholinergic Neurotransmission

Inhibitors of acetylcholinesterase increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial in Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline + Acetyl-CoA Choline + Acetyl-CoA Acetylcholine (ACh) Acetylcholine (ACh) Choline + Acetyl-CoA->Acetylcholine (ACh) ChAT ACh ACh Vesicle Vesicle ACh->Vesicle ACh_released ACh Vesicle->ACh_released Release Choline + Acetate Choline + Acetate ACh_released->Choline + Acetate Hydrolysis by AChE Receptor ACh Receptor ACh_released->Receptor Binds AChE Acetylcholinesterase (AChE) Signal Transduction Signal Transduction Receptor->Signal Transduction Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine degradation by triazole compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. The toxicological properties of this specific compound have not been thoroughly investigated.[1] However, based on available safety data, it is known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1]

Summary of Hazards:

Hazard TypeDescription
Acute Oral Toxicity May be harmful if swallowed.[1]
Acute Inhalation Toxicity May be harmful if inhaled, causing respiratory tract irritation.[1]
Skin Corrosion/Irritation Causes skin irritation. May be harmful if absorbed through the skin.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Carcinogenicity Not classified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2]

  • Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator is necessary if working in a poorly ventilated area or if dust is generated.[1]

  • Body Protection: A laboratory coat and appropriate protective clothing.

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1]

1. Waste Collection and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container.[1] Avoid creating dust during transfer.[1]
  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste.
  • Solutions: If the compound is in a solution, it should be collected in a compatible, sealed container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The substance is light-sensitive and should be stored accordingly.[1]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste (Solid, Solution, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste in Designated Hazardous Waste Container B->C D Securely Seal and Label Container ('Hazardous Waste', Chemical Name) C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Disposal (Incineration) F->G H End: Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2H-1,2,3-triazol-2-yl)benzaldehyde in a laboratory setting. These procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) ensemble is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN166 or NIOSH approved standards should be worn, especially when there is a risk of splashing.[6][7]
Face ShieldA face shield should be worn over safety goggles for additional protection during procedures with a high risk of splashing or aerosol generation.[7][8][9]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended for incidental contact.[7] Always inspect gloves for degradation or punctures before use and dispose of them after use in accordance with good laboratory practices.[2][6]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against chemical splashes.[8][10]
ApronA chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]
Respiratory Protection RespiratorIf working in an area with inadequate ventilation or when there is a potential for dust or aerosol formation, a NIOSH/MSHA approved air-purifying respirator with appropriate cartridges should be used.[1][6][10]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[8][10]

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][6][11]

2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[12] Verify that the fume hood is operational and all required experimental equipment is readily accessible.

  • Dispensing: To prevent the generation of dust, handle the solid compound with care.[6] Use a spatula or other suitable tool for transfers. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During Reaction: Keep reaction vessels covered or closed as much as possible. Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Handling: After handling, thoroughly decontaminate all equipment. Wash hands and any exposed skin with soap and water.[6][12] Contaminated disposable PPE, such as gloves, must be removed and disposed of properly.[2][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical waste down the drain.[2][11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[6][11]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

prep Preparation - Don PPE - Verify Fume Hood handling Handling in Fume Hood - Weighing - Solution Preparation - Reaction Monitoring prep->handling post_handling Post-Handling - Decontaminate Equipment - Wash Hands handling->post_handling disposal Waste Disposal - Segregate Waste - Label Containers handling->disposal Spill/Contaminated PPE post_handling->disposal collection Waste Collection - EHS/Contractor Pickup disposal->collection

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.